4-Bromo-3-nitropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZNAGBWCCVHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376574 | |
| Record name | 4-bromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-44-2 | |
| Record name | 4-bromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-nitropyridine (CAS: 23056-44-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-nitropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a nitro group on the pyridine ring, offers versatile reactivity for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the bromine atom serves as a handle for various cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of kinase inhibitors and other biologically active molecules. Detailed experimental protocols for its synthesis and key transformations are presented, alongside visualizations of reaction workflows and relevant biological pathways.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23056-44-2 | [1][2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |
| Molecular Weight | 202.99 g/mol | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 239.9 °C at 760 mmHg | [3] |
| Flash Point | 99 °C | [3] |
| Purity | ≥95% | [2] |
| Storage Temperature | -20°C | [2][3] |
| IUPAC Name | This compound | [1] |
| InChI Key | KVZNAGBWCCVHKG-UHFFFAOYSA-N | [1] |
| SMILES | O=--INVALID-LINK--[O-] | [2] |
Safety and handling are of paramount importance when working with any chemical compound. Table 2 outlines the available safety information for this compound.
Table 2: Safety and Hazard Information for this compound
| Hazard Information | Details | Reference(s) |
| GHS Pictogram | [3][4] | |
| Signal Word | Danger | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [3][4] |
| Precautionary Statements | P260, P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 | [3][4][5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several routes. While a direct, high-yield synthesis from simple precursors is not extensively documented in readily available literature, a plausible route can be adapted from the synthesis of structurally similar compounds. The following protocol is a proposed method based on the synthesis of related nitropyridines.
Proposed Synthesis of this compound
A potential synthetic route involves the nitration of a suitable bromopyridine precursor. A general workflow for such a transformation is depicted below.
Experimental Protocol:
-
Materials: 4-Bromopyridine, Concentrated Sulfuric Acid (H₂SO₄, 98%), Fuming Nitric Acid (HNO₃, >90%), Crushed Ice, Saturated Sodium Bicarbonate solution, Dichloromethane, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice-salt bath.
-
Slowly add 4-Bromopyridine portion-wise to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of 4-Bromopyridine in sulfuric acid, keeping the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Chemical Reactivity and Key Transformations
This compound is a versatile intermediate for a variety of chemical transformations, primarily leveraging the reactivity of the bromo and nitro substituents.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. The bromine at position 4 is susceptible to displacement by various nucleophiles such as amines, alkoxides, and thiolates.
Experimental Protocol for Nucleophilic Amination:
-
Materials: this compound (1.0 eq), Amine (e.g., morpholine, 1.2 eq), Potassium Carbonate (2.0 eq), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add DMF to dissolve the solids.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the aminated product.
-
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), Solvent system (e.g., 1,4-Dioxane/Water, 4:1).
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold and its derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The pyridine core can mimic the purine ring of ATP, enabling competitive binding to the ATP-binding site of kinases. The substituents introduced via the reactions described above can be tailored to achieve high potency and selectivity for specific kinase targets.
Derivatives of closely related aminobromonitropyridines have been utilized in the synthesis of inhibitors for various kinases involved in cancer cell signaling pathways.[6]
The diagram above illustrates the MAPK/PI3K-Akt signaling pathway, which is frequently dysregulated in cancer. Kinase inhibitors derived from scaffolds like this compound can be designed to target key kinases within this pathway, such as RAF and PI3K, thereby inhibiting downstream signaling and controlling cell proliferation and survival.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined reactivity allows for selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These characteristics make it a highly sought-after intermediate in the synthesis of complex heterocyclic systems, particularly for applications in drug discovery and the development of novel kinase inhibitors. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and development settings. As with all chemical reagents, appropriate safety precautions should be strictly followed during its handling and use.
References
- 1. 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
4-Bromo-3-nitropyridine: A Technical Overview for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and applications of 4-Bromo-3-nitropyridine.
This technical document provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring both a bromine atom and a nitro group on a pyridine ring, makes it a versatile building block for a wide range of chemical transformations.
Core Molecular and Physical Properties
The fundamental molecular and physical characteristics of this compound are summarized in the table below. These properties are essential for its use in experimental settings and for the prediction of its reactivity.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₂[1][2][3][4] |
| Molecular Weight | 202.99 g/mol [1][2][3][4] |
| CAS Number | 23056-44-2[1][2][3][4] |
| Appearance | Yellow to beige crystalline solid |
| Melting Point | 66-67 °C |
| Boiling Point | 235.7 °C at 760 mmHg |
| Density | 1.833 g/cm³ |
Synthesis of Substituted Nitropyridines: An Experimental Protocol Example
The introduction of a nitro group to a pyridine ring is a fundamental reaction in the synthesis of compounds like this compound. The following is a representative experimental protocol for the nitration of a substituted bromopyridine, which illustrates a common synthetic approach in this chemical class. This specific protocol details the synthesis of 2-amino-4-bromo-3-nitropyridine.
Materials:
-
2-amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
40% Sodium Hydroxide (NaOH) solution
-
Crushed Ice
-
Distilled Water
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and in portions, add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.
-
Nitration: Once the substrate is fully dissolved, cool the mixture to below 0°C. Slowly add a pre-cooled mixture of 5.5 mL of concentrated nitric acid and 4.5 mL of concentrated sulfuric acid via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5°C. After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.
-
Quenching: After the reaction is complete, carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the resulting solution with a 40% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the product.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a substituted nitropyridine, as described in the experimental protocol.
Applications in Drug Discovery and Development
Bromo-pyridine derivatives are crucial building blocks in modern medicinal chemistry. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the efficient construction of complex molecular architectures. This versatility enables the creation of large chemical libraries for high-throughput screening against various disease targets.
The pyridine scaffold itself is a common feature in many pharmaceutical agents. The ability to introduce diverse functionalities onto this core structure through intermediates like this compound is a key strategy in the development of new therapeutic agents, including those targeting the central nervous system and antiviral applications. The strategic use of such intermediates significantly accelerates the drug discovery and development process by providing efficient routes to novel compounds with potentially improved efficacy and reduced side effects.
References
physical and chemical properties of 4-Bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-3-nitropyridine, a key building block in synthetic organic chemistry. This document details its characteristics, synthesis, and analytical protocols to support its application in research and development, particularly in the pharmaceutical industry.
Core Physical and Chemical Properties
This compound, with the CAS Number 23056-44-2, is a substituted pyridine derivative. Its molecular formula is C₅H₃BrN₂O₂, corresponding to a molecular weight of 202.99 g/mol .[1][2] The structural and property data are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 23056-44-2 | [1][2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |
| Molecular Weight | 202.99 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 56.03 Ų | [1] |
| LogP | 1.7523 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound (General Approach)
This protocol is based on established methods for the nitration of substituted pyridines.
Materials:
-
4-Bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent (e.g., Dichloromethane or Chloroform)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 4-bromopyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until it reaches a neutral or slightly basic pH.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification Protocol
The crude this compound can be purified using the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, the compound can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Analysis
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of similar compounds, the following are the expected spectral characteristics and the general protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon-13 NMR spectrum.
Expected Spectral Data:
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the bromo and nitro substituents.
-
¹³C NMR: The spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a substituted aromatic system.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber Range (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1570-1490 | Asymmetric NO₂ stretching |
| 1390-1300 | Symmetric NO₂ stretching |
| ~1600 | C=C and C=N stretching in the aromatic ring |
| Below 1000 | C-Br stretching and C-H out-of-plane bending |
Mass Spectrometry (MS)
Experimental Protocol:
-
Instrumentation: Employ a mass spectrometer, such as one with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Expected Fragmentation Pattern:
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways may involve the loss of the nitro group (NO₂) or the bromine atom.
Chemical Reactivity and Stability
This compound is expected to be a stable compound under standard laboratory conditions. The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group and the nitrogen atom in the ring. However, the bromine atom at the 4-position can be susceptible to nucleophilic aromatic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.
Logical Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the general workflows for the synthesis and analysis of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Solubility Profile of 4-Bromo-3-nitropyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-nitropyridine in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted solubility characteristics, detailed experimental protocols for quantitative analysis, and a visual workflow to guide laboratory procedures.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₅H₃BrN₂O₂.[1] Its molecular structure, featuring a pyridine ring, a bromine atom, and a nitro group, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[2] Understanding its solubility in different organic solvents is crucial for designing reaction conditions, purification strategies, and formulation development.
Predicted Solubility of this compound
While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative solubility profile can be predicted based on its chemical structure and the general principles of "like dissolves like". The presence of a polar pyridine ring and a nitro group suggests solubility in polar solvents, while the bromo substituent and the aromatic ring contribute some nonpolar character.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[3] |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is an excellent polar aprotic solvent for many organic molecules.[4] | |
| Acetone | Moderate to High | The polarity of acetone should allow for good dissolution of the compound.[5] | |
| Ethyl Acetate | Moderate | As a moderately polar solvent, ethyl acetate is expected to be a suitable solvent.[5] | |
| Acetonitrile (ACN) | Moderate | ACN is a polar aprotic solvent commonly used in chromatography and as a reaction solvent. | |
| Polar Protic | Methanol | Moderate | The ability of methanol to hydrogen bond may facilitate solubility.[5] |
| Ethanol | Moderate | Similar to methanol, ethanol's polar protic nature should enable dissolution.[5] | |
| Isopropanol | Moderate | Isopropanol is expected to have similar solvating properties to other short-chain alcohols. | |
| Halogenated | Dichloromethane (DCM) | Moderate to High | The organic nature of the compound suggests good solubility in this common halogenated solvent.[6] |
| Chloroform | Moderate to High | Chloroform is another effective solvent for a wide range of organic compounds.[7] | |
| Nonpolar | Hexane | Low | The significant polarity of this compound suggests poor solubility in nonpolar alkanes. |
| Toluene | Low to Moderate | The aromatic nature of toluene may provide some interaction, but overall solubility is expected to be limited. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following details a common and reliable method for determining the solubility of a solid compound in an organic solvent.[8][9]
Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.
References
- 1. This compound | C5H3BrN2O2 | CID 2762920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cosmetics Grade 3-bromo-4-nitropyridine 89364-04-5 For Sale with Good Price [bailongpharm.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromo-4-methoxy-5-nitropyridine Manufacturer & Supplier China | CAS 23711-55-7 | High Purity Chemical | Specifications, Safety & Pricing [pipzine-chem.com]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental considerations for 4-Bromo-3-nitropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates critical safety information from structurally analogous compounds to ensure the highest safety standards in laboratory and drug development settings.
Compound Profile and Safety Data
This compound is a heterocyclic organic compound with the molecular formula C₅H₃BrN₂O₂.[1] Its structure lends it to a variety of chemical transformations, making it a valuable building block in medicinal chemistry. The following tables summarize key physical, chemical, and safety data, primarily drawn from analogous compounds due to the absence of a specific SDS for this compound in the conducted search.
Table 1: Physicochemical Properties
| Property | Value | Source Compound |
| Molecular Formula | C₅H₃BrN₂O₂ | This compound[1] |
| Molecular Weight | 202.99 g/mol | This compound[1] |
| Physical State | Solid | 1-Bromo-4-nitrobenzene[2] |
| Appearance | Light yellow powder | 1-Bromo-4-nitrobenzene[2] |
| Melting Point | 125 - 127 °C | 1-Bromo-4-nitrobenzene[2] |
| Boiling Point | 76 °C @ 10 mmHg | 3-Bromo-4-methylpyridine[3] |
| Solubility | Likely mobile in the environment due to water solubility. | 3-Bromopyridine[4] |
Table 2: Hazard Identification and Classification
| Hazard Class | Category | Statement | Source Compound(s) |
| Acute Toxicity, Oral | Category 3 / Category 4 | Toxic if swallowed / Harmful if swallowed | 4-Bromopyridine Hydrobromide[5], 1-Bromo-4-nitrobenzene[2] |
| Acute Toxicity, Dermal | Category 3 / Category 4 | Toxic in contact with skin / Harmful in contact with skin | 4-Bromopyridine Hydrobromide[5], 1-Bromo-4-nitrobenzene[2] |
| Acute Toxicity, Inhalation | Category 3 / Category 4 | Toxic if inhaled / Harmful if inhaled | 4-Bromopyridine Hydrobromide[5], 1-Bromo-4-nitrobenzene[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | 1-Bromo-4-nitrobenzene[2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | 1-Bromo-4-nitrobenzene[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | 1-Bromo-4-nitrobenzene[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure | 1-Bromo-4-nitrobenzene[2] |
| Aquatic Hazard (Chronic) | Category 3 | Harmful to aquatic life with long lasting effects | 1-Bromo-4-nitrobenzene[2] |
Safe Handling and Storage
Given the hazardous nature of this compound and its analogs, stringent safety measures are imperative.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.
-
Skin and Body Protection: Wear suitable protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory device.[6]
Handling:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid the formation of dust and aerosols.[6]
-
Use non-sparking tools and take precautionary measures against static discharges.[4]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Store locked up.[5]
-
Incompatible with strong oxidizing agents and strong acids.[4]
Emergency Procedures
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[5]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Spill and Leak Procedures:
-
Evacuate personnel to safe areas.[6]
-
Wear personal protective equipment.[6]
-
Avoid dust formation.[6]
-
Remove all sources of ignition.[6]
-
Collect spillage using an inert absorbent material and dispose of it as hazardous waste.[4]
-
Do not let the chemical enter drains.[6]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use CO₂, dry chemical, or foam.[4]
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[4]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[4]
Experimental Protocols and Workflows
This compound is a versatile reagent in organic synthesis. The following sections detail common experimental procedures involving this compound and its derivatives.
Synthesis of 2-amino-4-bromo-3-nitropyridine
This protocol describes the nitration of 2-amino-4-bromopyridine.[7]
Materials:
-
2-amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
40% Sodium Hydroxide (NaOH) solution
-
Crushed Ice
-
Distilled Water
Procedure:
-
In a three-necked flask, add 50 mL of concentrated sulfuric acid and cool to 0°C.[7]
-
Slowly add 8.7 g (0.05 mol) of 2-amino-4-bromopyridine, keeping the temperature below 5°C.[7]
-
Prepare a nitrating mixture of 4 mL of concentrated nitric acid and 4 mL of concentrated sulfuric acid, and cool it.[7]
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C.[7]
-
Stir the mixture at 0-5°C for one hour after the addition is complete.[7]
-
Carefully pour the reaction mixture onto 500 g of crushed ice.[7]
-
Neutralize the solution with a 40% NaOH solution to a pH of 7-8.[7]
-
Collect the yellow precipitate by vacuum filtration and wash with cold water.[7]
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for higher purity.[7]
Caption: Synthesis of 2-amino-4-bromo-3-nitropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of aminonitropyridines are valuable in drug discovery. The bromine atom at the C4 position is a good leaving group for various cross-coupling reactions.[8]
General Protocol for Suzuki-Miyaura Coupling:
-
Combine 2-Amino-4-bromo-3-nitropyridine, an arylboronic acid, and a base in a flask.[8]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[8]
-
Add a degassed solvent.[8]
-
Add a Palladium catalyst and a ligand.[8]
-
Heat the mixture with stirring and monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.[8]
-
Dilute with an organic solvent and wash with water/brine.[8]
-
Dry the organic layer, filter, and concentrate.[8]
-
Purify the product by column chromatography.[8]
Caption: Suzuki-Miyaura Coupling Workflow.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[4]
Waste Disposal Protocol:
-
Segregation: Collect waste this compound and contaminated materials in a designated, labeled container for "Halogenated Organic Solids." Do not mix with non-halogenated waste.[9]
-
Containerization: Use a compatible, sealable container (e.g., glass or HDPE) and do not overfill.[9]
-
Labeling: Clearly label the container as "Hazardous Waste" with the full chemical name, quantity, and date.[9]
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from ignition sources.[9]
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9] Empty containers must also be treated as hazardous waste unless triple-rinsed.[9]
Caption: Disposal Workflow for this compound.
This guide is intended to provide a framework for the safe handling and use of this compound. It is crucial for all personnel to be thoroughly trained on the potential hazards and to adhere strictly to the established safety protocols of their institution. Always consult with your institution's safety officer for specific guidance.
References
- 1. chemscene.com [chemscene.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Isomers of 4-Bromo-3-nitropyridine and Their Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of 4-bromo-3-nitropyridine, a class of compounds with significant applications in medicinal chemistry and materials science. This document outlines the key physical properties of these isomers and presents detailed experimental protocols for their identification and differentiation using modern analytical techniques.
Structural Isomers of this compound
The molecular formula C₅H₃BrN₂O₂ allows for several positional isomers of bromo-3-nitropyridine. The pyridine ring can be substituted with a bromine atom and a nitro group in various positions, leading to a range of distinct chemical entities. Understanding the precise structure of the isomer in use is critical for reproducible research and the development of novel chemical entities. The primary isomers of interest are detailed below.
Table 1: Structural Isomers of this compound and their Physical Properties
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Bromo-3-nitropyridine | 19755-53-4 | C₅H₃BrN₂O₂ | 202.99 | 122-125[1] | Off-white to cream crystalline powder.[2] |
| 2-Bromo-5-nitropyridine | 4487-59-6 | C₅H₃BrN₂O₂ | 202.99 | 139-141[3][4][5] | Off-white to light yellow crystal.[3] |
| 3-Bromo-2-nitropyridine | 54231-33-3 | C₅H₃BrN₂O₂ | 202.99 | 94-102[6] | Yellow to brown crystalline solid.[6] |
| 3-Bromo-4-nitropyridine | 89364-04-5 | C₅H₃BrN₂O₂ | 202.99 | 54-58[7] | Pale-yellow to Yellow-brown Solid.[8] |
| 3-Bromo-5-nitropyridine | 15862-30-3 | C₅H₃BrN₂O₂ | 202.99 | Not Available | Solid.[9] |
| 4-Bromo-2-nitropyridine | 909712-10-3 | C₅H₃BrN₂O₂ | 202.99 | Not Available | Not Available |
| This compound | 23056-44-2 | C₅H₃BrN₂O₂ | 202.99 | Not Available | Not Available |
| 5-Bromo-2-nitropyridine | 39856-50-3 | C₅H₃BrN₂O₂ | 202.99 | 148-150[10][11] | White to light yellow crystalline powder.[10] |
| 5-Bromo-3-nitropyridine | Not Available | C₅H₃BrN₂O₂ | 202.99 | Not Available | Not Available |
Experimental Protocols for Isomer Identification
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of this compound isomers.
Chromatographic Separation
2.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The different boiling points and polarities of the bromonitropyridine isomers allow for their separation on a GC column, while the mass spectrometer provides structural information for identification.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or DB-17ms (50% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-300.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
2.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the separation of polar aromatic compounds. Reversed-phase chromatography is the most common mode for this class of compounds.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program:
-
Start with 20% B, hold for 2 minutes.
-
Linear gradient to 80% B over 15 minutes.
-
Hold at 80% B for 5 minutes.
-
Return to 20% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.
Spectroscopic Identification
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of the protons and carbons in the pyridine ring are highly sensitive to the positions of the bromo and nitro substituents.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: 5-10 mg in 0.6-0.7 mL of solvent for ¹H NMR; 20-50 mg for ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR Acquisition: Standard single-pulse sequence.
-
¹³C NMR Acquisition: Proton-decoupled pulse sequence.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Bromonitropyridine Isomers
| Isomer | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |
| 2-Bromo-3-nitropyridine | H4: ~8.6, H5: ~7.5, H6: ~8.8 | C2: ~140, C3: ~150, C4: ~125, C5: ~135, C6: ~152 |
| 2-Bromo-5-nitropyridine | H3: ~8.5, H4: ~8.3, H6: ~9.2 | C2: ~142, C3: ~124, C4: ~138, C5: ~145, C6: ~150 |
| 3-Bromo-2-nitropyridine | H4: ~8.4, H5: ~7.6, H6: ~8.7 | C2: ~155, C3: ~120, C4: ~139, C5: ~128, C6: ~151 |
| 3-Bromo-4-nitropyridine | H2: ~8.9, H5: ~7.9, H6: ~8.9 | C2: ~153, C3: ~118, C4: ~155, C5: ~122, C6: ~148 |
| 3-Bromo-5-nitropyridine | H2: ~9.1, H4: ~8.8, H6: ~9.1 | C2: ~150, C3: ~120, C4: ~135, C5: ~148, C6: ~147 |
| 4-Bromo-2-nitropyridine | H3: ~8.2, H5: ~7.8, H6: ~8.6 | C2: ~160, C3: ~125, C4: ~130, C5: ~123, C6: ~152 |
| This compound | H2: ~8.8, H5: ~7.7, H6: ~8.8 | C2: ~150, C3: ~148, C4: ~118, C5: ~130, C6: ~154 |
| 5-Bromo-2-nitropyridine | H3: ~8.4, H4: ~8.0, H6: ~8.9 | C2: ~158, C3: ~128, C4: ~140, C5: ~115, C6: ~150 |
| 5-Bromo-3-nitropyridine | H2: ~9.2, H4: ~8.9, H6: ~8.8 | C2: ~148, C3: ~152, C4: ~125, C5: ~118, C6: ~153 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
2.2.2. Mass Spectrometry (MS)
In addition to its use in GC-MS, standalone mass spectrometry can provide valuable information. The molecular ion peak will confirm the molecular weight (202.99 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity. The fragmentation pattern can also provide clues to the substitution pattern.
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of key functional groups.
Expected IR Absorption Bands:
-
C-Br stretch: 600-500 cm⁻¹
-
NO₂ asymmetric stretch: 1550-1500 cm⁻¹
-
NO₂ symmetric stretch: 1360-1300 cm⁻¹
-
Aromatic C=C and C=N stretching: 1600-1400 cm⁻¹
Visualization of Identification Workflow
The following diagrams illustrate the logical workflow for the identification of this compound isomers.
Caption: General workflow for the separation and identification of bromonitropyridine isomers.
Caption: Logic for differentiating isomers using NMR spectroscopy.
Conclusion
The accurate identification of this compound structural isomers is paramount for advancing research and development in fields that utilize these versatile building blocks. A systematic approach employing a combination of chromatographic separation and spectroscopic analysis is crucial. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently identify and characterize these important chemical compounds. The provided protocols can be adapted and optimized for specific laboratory instrumentation and requirements.
References
- 1. 4-Bromopyridine(1120-87-2) 1H NMR [m.chemicalbook.com]
- 2. 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR [m.chemicalbook.com]
- 3. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 23056-44-2|this compound|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 3-BROMO-4-NITROPYRIDINE N-OXIDE(1678-49-5) 1H NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 11. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR [m.chemicalbook.com]
A Technical Guide to High-Purity 4-Bromo-3-nitropyridine for Researchers and Drug Development Professionals
An In-depth Review of Commercial Sourcing, Quality Benchmarks, and Synthetic Applications
Introduction
4-Bromo-3-nitropyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its strategic placement of a bromo and a nitro group on the pyridine scaffold allows for versatile and regioselective functionalization, making it an invaluable starting material for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring for nucleophilic aromatic substitution, while the bromo substituent serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of commercial suppliers of high-purity this compound, its analytical characterization, and detailed experimental protocols for its use in key synthetic transformations relevant to drug discovery.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the starting material are critical for the success and reproducibility of subsequent synthetic steps. Researchers should carefully consider the specifications provided by each supplier to best suit their experimental needs.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Catalog Number (Example) |
| ChemScene | 23056-44-2 | C₅H₃BrN₂O₂ | 202.99 | ≥95% | CS-W006293[1] |
| BLD Pharm | 23056-44-2 | C₅H₃BrN₂O₂ | 202.99 | ≥97% (Not specified) | BD154746 |
| Sigma-Aldrich | 23056-44-2 | C₅H₃BrN₂O₂ | 202.99 | 95% | F214758 (Fluorochem) |
| Fluorochem | 23056-44-2 | C₅H₃BrN₂O₂ | 202.99 | 95% | F214758[2] |
| Chem-Impex | 89364-04-5 | C₅H₃BrN₂O₂ | 203.0 | ≥99% (NMR) | 2762559[3] |
Note: The CAS number 89364-04-5 is for the isomeric 3-Bromo-4-nitropyridine, which has similar applications. Researchers should verify the CAS number for the desired regioisomer.
Analytical Characterization of this compound
Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Three aromatic protons with distinct chemical shifts and coupling patterns characteristic of a 3,4-disubstituted pyridine ring. |
| ¹³C NMR | Five distinct signals in the aromatic region, with chemical shifts influenced by the bromo and nitro substituents. |
| HPLC-MS | A single major peak in the chromatogram, with the mass spectrum showing the molecular ion peak corresponding to the exact mass of the molecule and the characteristic isotopic pattern of a bromine-containing compound. |
Key Synthetic Transformations and Experimental Protocols
This compound is a versatile substrate for a range of chemical reactions. The following sections detail the experimental protocols for some of the most common and synthetically useful transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, facilitates nucleophilic aromatic substitution at the 4-position.
Experimental Protocol: Synthesis of 4-Morpholino-3-nitropyridine
-
Materials: this compound, morpholine, potassium carbonate, and dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMF to dissolve the solids.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.
-
Further purification can be achieved by recrystallization from ethanol.[5]
-
Suzuki-Miyaura Cross-Coupling
The bromo substituent at the 4-position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Experimental Protocol: Synthesis of 4-Phenyl-3-nitropyridine
-
Materials: this compound, phenylboronic acid, potassium carbonate, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1,4-dioxane, and water.
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the reaction to 90°C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.
Experimental Protocol: Synthesis of N-Benzyl-3-nitro-4-pyridinamine
-
Materials: this compound, benzylamine, tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], XPhos, sodium tert-butoxide, and anhydrous toluene.
-
Procedure:
-
In a glovebox, add the palladium catalyst [Pd₂(dba)₃] (0.02 eq), the ligand XPhos (0.04 eq), and the base sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add benzylamine (1.2 eq) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with stirring for 8-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[5]
-
Application in Drug Discovery: Synthesis of Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that mimics the purine structure of ATP. The imidazo[4,5-b]pyridine scaffold, a known bioisostere of purine, is a common core in numerous kinase inhibitors and can be readily synthesized from 4-amino-3-nitropyridine derivatives.[5]
Synthetic Workflow for Imidazo[4,5-b]pyridine Kinase Inhibitors
The following diagram illustrates a general synthetic workflow starting from this compound to produce a substituted imidazo[4,5-b]pyridine core.
Caption: Synthetic workflow from this compound to the imidazo[4,5-b]pyridine kinase inhibitor scaffold.
Inhibition of the JAK-STAT Signaling Pathway
Many kinase inhibitors target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The imidazo[4,5-b]pyridine scaffold can be elaborated to create potent and selective JAK inhibitors.
The diagram below provides a simplified representation of the JAK-STAT signaling pathway and the point of inhibition by a kinase inhibitor.
Caption: Simplified JAK-STAT signaling pathway and the mechanism of inhibition by a JAK kinase inhibitor.
Conclusion
High-purity this compound is a cornerstone building block for the synthesis of a diverse range of functional molecules, particularly in the realm of pharmaceutical research. Its predictable reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular scaffolds. This guide has provided an overview of commercial suppliers, key analytical benchmarks, and detailed experimental protocols to aid researchers, scientists, and drug development professionals in the effective utilization of this versatile reagent. The successful application of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways underscores its importance in the development of next-generation therapeutics.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Bromo-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step process commencing with the simultaneous oxidation and nitration of 3-bromopyridine to yield 3-bromo-4-nitropyridine-N-oxide, followed by a deoxygenation step to afford the final product.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the bromo and nitro functionalities on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. The following protocols provide a reliable and reproducible method for the laboratory-scale synthesis of this important compound.
Overall Reaction Scheme
The synthesis proceeds in two main stages as illustrated below:
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Conditions for the Synthesis of 3-Bromo-4-nitropyridine-N-oxide
| Reagent/Parameter | Molar Ratio (relative to 3-Bromopyridine) | Quantity (for 1 mole of 3-Bromopyridine) | Conditions |
| 3-Bromopyridine | 1.0 | 158.0 g | - |
| Glacial Acetic Acid | - | ~267 mL | Solvent |
| Acetic Anhydride | - | ~78 mL | Reagent |
| 50% Hydrogen Peroxide | - | ~222 mL | Oxidizing Agent |
| Sulfuric Acid | Catalytic | ~4.4 - 5.6 mL | Catalyst |
| Maleic Anhydride | Catalytic | ~3.6 g | Catalyst |
| Sodium Pyrosulfate | Catalytic | ~2.2 g | Catalyst |
| Sodium Nitrate | - | ~4.4 g | Nitrating Agent Component |
| Nitrosonitric Acid | - | ~289 mL | Nitrating Agent |
| Temperature | - | - | 50°C initially, then 80-90°C |
| Reaction Time | - | - | ~17.5 hours total |
| Yield | - | - | 66-71%[1] |
Table 2: Reagents and Conditions for the Deoxygenation to this compound
| Reagent/Parameter | Molar Ratio (relative to N-oxide) | Quantity (for 1 mole of N-oxide) | Conditions |
| 3-Bromo-4-nitropyridine-N-oxide | 1.0 | 219.0 g | - |
| Phosphorus Trichloride (PCl₃) | 1.1 - 1.5 | 151.1 - 206.0 g | Deoxygenating Agent |
| Solvent | - | Dichloromethane or Chloroform | - |
| Temperature | - | - | 0°C to Room Temperature |
| Reaction Time | - | - | 1-3 hours (monitor by TLC) |
| Yield | - | - | Typically high |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-nitropyridine-N-oxide[1]
This protocol is adapted from a patented procedure for the one-step oxidative nitration of 3-bromopyridine.
Materials:
-
3-Bromopyridine
-
Glacial Acetic Acid
-
Acetic Anhydride
-
50% Hydrogen Peroxide
-
Concentrated Sulfuric Acid
-
Maleic Anhydride
-
Sodium Pyrosulfate
-
Sodium Nitrate
-
Nitrosonitric Acid
-
Ice
-
30-50% Sodium Hydroxide solution
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-bromopyridine (e.g., 4.5 moles).
-
Addition of Reagents: While stirring at room temperature, add glacial acetic acid (~1.2 L), acetic anhydride (~0.35 L), 50% hydrogen peroxide (~1.0 L), concentrated sulfuric acid (~20-25 mL), maleic anhydride (~16 g), and sodium pyrosulfate (~10 g).
-
Initial Heating: Heat the reaction mixture to 50°C and maintain for 30 minutes.
-
Oxidation: Gradually increase the temperature to 80°C and stir for approximately 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the formation of 3-bromopyridine-N-oxide.
-
Solvent Removal: After completion of the oxidation, cool the mixture and remove the solvent under reduced pressure at 65°C.
-
Nitration: Cool the residue to 15°C and slowly add concentrated sulfuric acid (~0.75 L). Add sodium nitrate (~20 g) and stir until dissolved.
-
Addition of Nitrating Mixture: At 25°C, add a pre-mixed nitrating solution of concentrated sulfuric acid (~0.75 L) and nitrosonitric acid (~1.3 L) in batches.
-
Nitration Reaction: Gradually heat the mixture to 90°C and maintain for approximately 5.5 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an ice-water mixture.
-
Neutralization: Carefully neutralize the solution to a pH of 8 with a 30-50% sodium hydroxide solution. An orange-yellow solid will precipitate.
-
Isolation: Collect the solid by suction filtration, wash with water, and dry to obtain 3-bromo-4-nitropyridine-N-oxide. The product can be further purified by recrystallization from a chloroform-ethanol mixture.
Step 2: Deoxygenation of 3-Bromo-4-nitropyridine-N-oxide to this compound
This protocol is a general procedure for the deoxygenation of pyridine-N-oxides using phosphorus trichloride.[2][3][4][5]
Materials:
-
3-Bromo-4-nitropyridine-N-oxide
-
Phosphorus Trichloride (PCl₃)
-
Dichloromethane (or Chloroform)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-4-nitropyridine-N-oxide (1 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of PCl₃: Slowly add phosphorus trichloride (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-3-nitropyridine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. 4-Bromo-3-nitropyridine is a versatile building block in this context. The presence of a bromine atom at the 4-position provides a reactive site for palladium-catalyzed cross-coupling, while the electron-withdrawing nitro group at the 3-position activates the C-Br bond towards oxidative addition, often facilitating the reaction under milder conditions compared to unactivated aryl bromides. The resulting 4-aryl-3-nitropyridine products are valuable intermediates, as the nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the synthesis of a diverse range of complex nitrogen-containing heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki coupling reactions.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligand: A variety of palladium catalysts, both pre-formed and generated in situ, can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation. Other catalyst systems, such as those based on palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) in combination with phosphine ligands (e.g., triphenylphosphine (PPh₃), XPhos, SPhos), can also be utilized. The choice of ligand can significantly impact reaction efficiency, particularly with challenging substrates.
-
Base: An appropriate base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used. The choice of base can depend on the solvent system and the nature of the boronic acid.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/ethanol/water, and N,N-dimethylformamide (DMF)/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners and the catalyst system employed. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.
-
Inert Atmosphere: As the active Pd(0) catalyst is sensitive to oxygen, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by degassing the solvent and using Schlenk techniques or a glovebox.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under different reaction conditions.
Table 1: Conventional Heating Conditions
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |
| Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Moderate to Good |
Table 2: Microwave-Assisted Conditions
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 120 | 10-20 | Good to Excellent |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 120 | 10-20 | Good to Excellent |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 120 | 10-20 | Good to Excellent |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound under Conventional Heating
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-nitropyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)
-
Triphenylphosphine [PPh₃] (4-6 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture, degassed)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and sodium carbonate (2.0 equiv.).
-
Solvent Addition: Add the degassed toluene/ethanol/water (4:1:1) solvent mixture to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140 °C for 10-30 minutes. The reaction progress can be monitored by sampling at intervals and analyzing by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The 4-aryl-3-nitropyridine scaffold synthesized through this methodology is of significant interest to drug development professionals. The pyridine ring is a common motif in a vast array of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The amino group, readily obtained from the reduction of the nitro group, serves as a key functional handle for the construction of more complex molecules, including amides, sulfonamides, and for the introduction of further diversity through N-arylation or N-alkylation reactions. This versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, in the quest for new therapeutic agents.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-nitropyridine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and organic synthesis. The pyridine core is a common scaffold in numerous biologically active compounds, including kinase inhibitors, due to its ability to participate in crucial hydrogen bonding interactions within enzyme active sites. The presence of a nitro group at the 3-position and a bromine atom at the 4-position makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group activates the C4 position, facilitating the displacement of the bromide leaving group by a wide range of nucleophiles. This reactivity profile allows for the introduction of diverse functionalities, making this compound a valuable precursor for the synthesis of compound libraries in drug discovery programs.[1][2]
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution of this compound with various nitrogen, oxygen, and sulfur nucleophiles.
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group. In the second, typically rapid, step, the leaving group (bromide) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of kinase inhibitors utilizing 4-Bromo-3-nitropyridine as a key starting material. The protocols focus on the synthesis of imidazo[4,5-b]pyridine derivatives, a common scaffold in many kinase inhibitors, particularly those targeting Cyclin-Dependent Kinase 9 (CDK9).
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a prime target for therapeutic intervention. This compound is a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors. Its strategic substitution pattern allows for the construction of various heterocyclic scaffolds that can effectively target the ATP-binding site of kinases.
A common synthetic strategy involves the initial conversion of this compound to 2-amino-4-bromo-3-nitropyridine. This intermediate is then elaborated through a series of reactions, including reduction and cyclization, to form the imidazo[4,5-b]pyridine core. Further functionalization of this scaffold through cross-coupling reactions allows for the generation of a diverse library of potent and selective kinase inhibitors.
Synthetic Strategy Overview
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-bromo-3-nitropyridine from 2-Amino-4-bromopyridine
This protocol details the nitration of 2-amino-4-bromopyridine to yield the key intermediate, 2-amino-4-bromo-3-nitropyridine.[1][2]
Materials:
-
2-Amino-4-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution (for neutralization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-4-bromopyridine in concentrated sulfuric acid, maintaining the temperature at 0°C with an ice bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the mixture with a NaOH solution to a pH of 7-8.
-
Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-amino-4-bromo-3-nitropyridine.
Protocol 2: Reduction of 2-Amino-4-bromo-3-nitropyridine to 2,3-Diamino-4-bromopyridine
The nitro group of 2-amino-4-bromo-3-nitropyridine is reduced to an amine to facilitate the subsequent cyclization.[3]
Materials:
-
2-Amino-4-bromo-3-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2 M Potassium hydroxide (KOH) solution
-
Brine
Procedure:
-
To a solution of 2-amino-4-bromo-3-nitropyridine in ethanol, add tin(II) chloride dihydrate.
-
Stir the reaction mixture at room temperature and monitor its completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and a 2 M KOH solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 2,3-diamino-4-bromopyridine.
Protocol 3: Synthesis of the Imidazo[4,5-b]pyridine Scaffold
This protocol describes the cyclization of 2,3-diamino-4-bromopyridine with an aldehyde to form the core heterocyclic structure.[3]
Materials:
-
2,3-Diamino-4-bromopyridine
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na₂S₂O₅) (if using DMSO)
Procedure:
-
Dissolve 2,3-diamino-4-bromopyridine and the desired aldehyde in a suitable solvent like ethanol or DMSO.
-
If using DMSO, an oxidizing agent like sodium metabisulfite may be added.
-
Heat the reaction mixture to facilitate cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by precipitation and filtration or by standard work-up procedures.
Protocol 4: Functionalization via Suzuki-Miyaura Coupling
The bromine atom on the imidazo[4,5-b]pyridine scaffold serves as a handle for introducing various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions.
Materials:
-
6-Bromo-imidazo[4,5-b]pyridine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a Schlenk flask, combine the 6-bromo-imidazo[4,5-b]pyridine derivative, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture at 80-100°C until the starting material is consumed (monitored by TLC).
-
After cooling, perform a standard aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity of representative imidazo[4,5-b]pyridine derivatives synthesized from 2-amino-4-bromo-3-nitropyridine and its analogs.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound I | CDK9 | 0.71 | [4] |
| Compound II | CDK9 | 0.63 | [4] |
| Compound IIIa | CDK9 | 1.32 | [4] |
| Compound VI | CDK9 | 0.85 | [4] |
| Compound VIIa | CDK9 | 0.94 | [4] |
| Compound VIII | CDK9 | 0.78 | [4] |
| Compound IX | CDK9 | 0.69 | [4] |
| Sorafenib (Reference) | CDK9 | 0.76 | [4] |
| CCT137444 | Aurora-A | 0.015 | [5] |
| CCT137444 | Aurora-B | 0.025 | [5] |
| Compound 31 | Aurora-A | 0.042 | [6] |
| Compound 31 | Aurora-B | 0.198 | [6] |
| Compound 31 | Aurora-C | 0.227 | [6] |
Visualizations
Signaling Pathway
Caption: Inhibition of the CDK9 signaling pathway.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-3-nitropyridine
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is catalyzed by a combination of palladium and copper complexes and is conducted under relatively mild conditions, tolerating a wide variety of functional groups.[1][2] These characteristics make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[1][3]
For drug development professionals and researchers, the functionalization of heterocyclic scaffolds is of paramount importance. The substrate, 4-bromo-3-nitropyridine, is an electron-deficient pyridine, which can present challenges in cross-coupling reactions. However, the Sonogashira coupling provides an effective means to introduce alkynyl moieties, which can serve as versatile handles for further synthetic transformations. This document provides a detailed experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne, such as phenylacetylene.
Experimental Protocol
This protocol is based on established procedures for the Sonogashira coupling of related aryl bromides and electron-deficient pyridines.[4][5][6]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - Pd(PPh₃)₂Cl₂)[4]
-
Copper(I) iodide (CuI)[4]
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine)[4]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[4][5]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[4]
-
Brine
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry Schlenk flask, under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL per mmol of substrate). To the stirred solution, sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) co-catalyst (CuI, 0.025 eq), and the amine base (e.g., diisopropylamine, 7.0 eq).[4]
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 3 hours.[4] If the reaction is sluggish, as can be the case with electron-deficient bromides, heating may be required.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. For more challenging substrates, heating to 100°C in a solvent like DMF may be necessary.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.[4]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(alkynyl)-3-nitropyridine.
Data Presentation
The following table summarizes the typical reaction parameters for the Sonogashira coupling of this compound.
| Parameter | Value/Reagent | Molar Equivalents | Notes |
| Aryl Halide | This compound | 1.0 eq | |
| Alkyne | Phenylacetylene | 1.1 eq | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 0.05 eq | Other palladium sources like Pd(OAc)₂ with a phosphine ligand can also be used.[5] |
| Copper Co-catalyst | CuI | 0.025 eq | Acts as a co-catalyst to facilitate the reaction.[1] |
| Base | Diisopropylamine | 7.0 eq | Can also act as a co-solvent.[4] Triethylamine is another common choice.[5] |
| Solvent | THF | - | Anhydrous conditions are recommended. DMF can be used for less reactive substrates.[5] |
| Temperature | Room Temperature to 100°C | - | Higher temperatures may be required for this electron-deficient substrate.[1][5] |
| Reaction Time | 3 hours to 24 hours | - | Monitored by TLC. |
Mandatory Visualizations
References
Application Notes and Protocols: 4-Bromo-3-nitropyridine as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of pharmaceutical compounds. Its unique substitution pattern, featuring a reactive bromine atom and a nitro group on a pyridine ring, allows for sequential and regioselective functionalization. This enables the construction of complex molecular architectures, particularly those found in potent kinase inhibitors and other therapeutic agents. The pyridine core is a prevalent motif in numerous approved drugs, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on the generation of a core scaffold for Glycogen Synthase Kinase 3 (GSK-3) inhibitors.
Synthetic Utility of this compound
The strategic positioning of the bromo and nitro groups on the pyridine ring makes this compound an ideal starting material for a variety of chemical transformations. The primary synthetic routes leverage:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the C4 position for nucleophilic attack, allowing for the displacement of the bromine atom by various nucleophiles, such as amines.
-
Suzuki-Miyaura Cross-Coupling: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl moieties at the C4 position.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems, such as the imidazo[4,5-c]pyridine core.
These transformations provide a modular approach to generate a library of substituted pyridines and fused bicyclic systems, which are key pharmacophores in many kinase inhibitors.
Application in the Synthesis of a GSK-3 Inhibitor Scaffold
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer.[1][2][3][4] Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of drug discovery efforts. The imidazo[4,5-c]pyridine scaffold is a known bioisostere of purine and is a core component of many kinase inhibitors. The following sections outline a synthetic pathway to a key intermediate for GSK-3 inhibitors, starting from this compound.
Experimental Workflow for Synthesis of Imidazo[4,5-c]pyridine Core
Caption: Synthetic workflow from this compound to the imidazo[4,5-c]pyridine core.
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution of this compound
This protocol describes the displacement of the bromide at the C4 position with an amine.
Materials:
-
This compound
-
Amine (e.g., 4-bromo-2-fluoroaniline)
-
Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and the desired amine (1.0 eq) in acetic acid in a round-bottom flask.[1]
-
Stir the reaction mixture at room temperature for approximately 10 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH of the reaction mixture to 8.5 with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.[1]
-
Collect the solid by filtration and wash with water.
-
Dry the product under vacuum to yield the N-substituted-3-nitropyridin-4-amine.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 4-Chloro-3-nitropyridine | 4-Bromo-2-fluoroaniline | N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine | 91.7% | [1] |
Note: The yield is reported for the analogous reaction with 4-chloro-3-nitropyridine. Similar reactivity and yield are expected for this compound.
Step 2: Reduction of the Nitro Group
This protocol details the reduction of the 3-nitro group to a 3-amino group, forming a 3,4-diaminopyridine derivative.
Materials:
-
N-substituted-3-nitropyridin-4-amine
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of the N-substituted-3-nitropyridin-4-amine (1.0 eq) in a mixture of ethanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the 3,4-diaminopyridine derivative. A yield of 97% has been reported for a similar reduction of 3-nitropyridin-4-amine using H₂ and Pd/C.[5]
Step 3: Cyclization to form the Imidazo[4,5-c]pyridine Core
This protocol describes the formation of the fused imidazole ring.
Materials:
-
N-substituted-3,4-diaminopyridine
-
Cyclizing agent (e.g., triethyl orthoformate, a carboxylic acid, or an aldehyde)
-
Appropriate solvent (e.g., formic acid, ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the 3,4-diaminopyridine derivative (1.0 eq) in a suitable solvent.
-
Add the cyclizing agent (e.g., triethyl orthoformate, 1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC. The cyclization of 3,4-diaminopyridine with triethyl orthoformate can yield the desired product in the range of 32-99%.[6]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[4,5-c]pyridine derivative.
Targeted Signaling Pathway: GSK-3 in Neurodegenerative Disease
Caption: Simplified GSK-3 signaling pathway in the context of neurodegenerative diseases.
In many neurodegenerative diseases, GSK-3β is hyperactive.[2] This leads to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease.[1] GSK-3β also phosphorylates β-catenin, targeting it for degradation.[7] The stabilization of β-catenin is important for promoting cell survival. Therefore, inhibiting GSK-3β is a promising therapeutic strategy to prevent tau pathology and promote neuronal survival.
Quantitative Data for Representative Kinase Inhibitors
The following table presents IC50 values for representative kinase inhibitors with pyridine-based scaffolds, demonstrating the potential potency of compounds derived from this compound.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridines | GSK-3 | 1 | [8] |
| 6-Amino pyridine derivatives | GSK-3β | 770 | [9] |
| 6-Amino pyridine derivatives | CK-1δ | 570 | [9] |
| Oxadiazole Derivatives | GSK-3β | 41 | [10] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in pharmaceutical development. The ability to perform sequential, regioselective transformations allows for the efficient construction of diverse molecular scaffolds, including the imidazo[4,5-c]pyridine core found in numerous kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in the discovery and development of novel therapeutics targeting kinases such as GSK-3.
References
- 1. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. The GSK3 beta signaling cascade and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting GSK3 signaling as a potential therapy of neurodegenerative diseases and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]
- 8. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Bromo-3-nitropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 4-Bromo-3-nitropyridine as a versatile building block in the preparation of agrochemical intermediates. While direct, publicly available synthetic routes to commercial agrochemicals using this compound are often proprietary, this document outlines a representative synthetic pathway analogous to those employed in the agrochemical industry. The protocols and data herein are based on the synthesis of a structurally related pyridine derivative, illustrating the key chemical transformations relevant to the application of this compound.
Halogenated nitropyridines are a critical class of intermediates in the synthesis of a wide range of bioactive molecules, including fungicides, herbicides, and insecticides.[1][2] The strategic placement of bromo and nitro functional groups on the pyridine ring allows for a variety of chemical modifications, making this compound a valuable precursor for creating complex molecular architectures with desired agrochemical properties.
Representative Application: Synthesis of a Halogenated Pyridine Intermediate
This section details the synthesis of a halogenated pyridine derivative, a common intermediate in the development of novel agrochemicals. The described two-step process involves the reduction of a nitropyridine followed by a Sandmeyer-type reaction to introduce a bromo substituent. This sequence is a well-established method for the functionalization of pyridine rings.
Experimental Protocol: Two-Step Synthesis of a Brominated Pyridine Intermediate
This protocol is adapted from a patented industrial process for a structurally similar compound and serves as a representative example of the synthetic transformations applicable to this compound.
Step 1: Reduction of the Nitro Group
The initial step focuses on the selective reduction of the nitro group to an amino group, a crucial transformation for subsequent functionalization.
-
Reaction: 4-Methyl-3-nitropyridine to 4-methyl-3-aminopyridine
-
Reagents and Solvents: 4-Methyl-3-nitropyridine, Methanol, 10% Palladium on Carbon (Pd/C), Hydrogen gas
-
Procedure:
-
Dissolve 4-Methyl-3-nitropyridine (13.8 g, 0.1 mol) in methanol in an autoclave.
-
Add 10% Pd/C (0.1 g) as the catalyst.
-
Pressurize the autoclave with hydrogen gas to 0.5 MPa.
-
Heat the reaction mixture to 30-40°C and maintain for 15 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through diatomaceous earth to remove the catalyst. Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.[3]
-
Step 2: Bromination via Diazotization
The newly formed amino group is then converted to a bromo group via a Sandmeyer-type reaction.
-
Reaction: 4-methyl-3-aminopyridine to 3-bromo-4-methylpyridine
-
Reagents and Solvents: 4-methyl-3-aminopyridine, Acid, Bromine, Sodium nitrite aqueous solution
-
Procedure:
-
React 4-methyl-3-aminopyridine with an acid to form the corresponding salt.
-
Cool the reaction mixture to between -10°C and 0°C.
-
Slowly add bromine to the cooled solution.
-
Following the bromine addition, add a sodium nitrite aqueous solution dropwise.
-
After the addition is complete, adjust the pH of the solution to alkaline.
-
Perform an extraction to isolate the product.
-
Dry the organic extract and concentrate it to yield 3-bromo-4-methylpyridine.[3]
-
Quantitative Data
The following table summarizes the typical yields for the representative synthesis.
| Step | Product | Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Molar Yield (%) |
| 1. Hydrogenation | 4-methyl-3-aminopyridine | 4-Methyl-3-nitropyridine | 10% Pd/C | Methanol | 30-40 | 0.5 | 15 | 95-97 |
| 2. Bromination | 3-bromo-4-methylpyridine | 4-methyl-3-aminopyridine | - | - | -10 to 0 | - | - | - |
Note: The yield for the bromination step is not explicitly quantified in the source material but is part of a successful overall synthesis.[3]
Visualizing the Synthetic Pathway
The following diagrams illustrate the logical flow of the synthetic process.
References
Application Notes and Protocols for 4-Bromo-3-nitropyridine in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Bromo-3-nitropyridine as a versatile building block in material science. The protocols detailed below are based on established synthetic methodologies and are intended to guide researchers in the utilization of this compound for the development of novel functional materials.
Introduction
This compound is a substituted pyridine derivative containing two key functional groups: a bromine atom at the 4-position and a nitro group at the 3-position. These functionalities offer orthogonal reactivity, making it a highly attractive precursor for the synthesis of tailored organic materials. The electron-withdrawing nature of the nitro group and the pyridine ring, combined with the susceptibility of the bromo group to cross-coupling reactions, allows for the strategic introduction of various substituents to tune the electronic and photophysical properties of the resulting materials. This makes this compound a promising candidate for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). Pyridine derivatives are widely used as charge carriers in OLEDs and as linkers in the construction of MOFs.[1][2]
Key Applications in Material Science
The unique substitution pattern of this compound allows for its use in several areas of material science research:
-
Synthesis of Bipolar Host Materials for OLEDs: The pyridine core is an excellent electron-accepting moiety. Through Suzuki or Sonogashira cross-coupling reactions at the 4-position, electron-donating groups can be introduced to create molecules with bipolar charge-transport characteristics. Such materials are highly desirable as hosts in phosphorescent OLEDs (PhOLEDs) to achieve balanced charge injection and transport, leading to improved device efficiency and stability.[3]
-
Precursor for Functional Ligands in Metal-Organic Frameworks (MOFs): The bromo group can be functionalized to introduce coordinating groups like carboxylic acids or other nitrogen-containing heterocycles. The nitro group can be reduced to an amino group, providing an additional coordination site or a point for further modification. Pyridine-based linkers are known to form robust and functional MOFs with applications in gas storage, separation, and catalysis.[1][4]
-
Building Block for Conjugated Polymers: Sequential functionalization through cross-coupling and other reactions can lead to the formation of monomers for the synthesis of conjugated polymers. These materials are of interest for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | 202.99 g/mol |
| CAS Number | 23056-44-2 |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 66-67 °C |
| Boiling Point | 235.7 °C at 760 mmHg |
Experimental Protocols
The following protocols describe key synthetic transformations of this compound to generate functionalized derivatives for material science applications.
This protocol details a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at the 4-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki Coupling Workflow
Caption: Workflow for the Suzuki cross-coupling of this compound.
This protocol outlines a general procedure for the Sonogashira coupling to introduce an alkynyl moiety at the 4-position.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (2.5 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
DOT Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
This protocol describes the reduction of the 3-nitro group to a 3-amino group, which can serve as a coordination site or a handle for further functionalization.
Materials:
-
4-Substituted-3-nitropyridine derivative
-
Reducing agent (e.g., SnCl₂·2H₂O, Fe powder/NH₄Cl, H₂/Pd-C)
-
Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)
-
Base for work-up (e.g., NaHCO₃, K₂CO₃ solution)
Procedure (using SnCl₂·2H₂O):
-
Reaction Setup: Dissolve the 4-substituted-3-nitropyridine derivative (1.0 eq.) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) portion-wise.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux. Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Add water and basify with a saturated NaHCO₃ or K₂CO₃ solution until the pH is ~8-9.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product if necessary.
DOT Diagram: Functionalization Pathway
Caption: Synthetic pathways for functionalizing this compound.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for material science research. Its orthogonal functional groups allow for a wide range of chemical transformations, enabling the synthesis of novel materials with tailored properties for applications in OLEDs, MOFs, and conjugated polymers. The protocols provided herein serve as a starting point for the exploration of this promising compound in the development of next-generation materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reaction Mechanism of 4-Bromo-3-nitropyridine with Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the reaction mechanism of 4-bromo-3-nitropyridine with various amines. The primary reaction pathway is a nucleophilic aromatic substitution (SNAr), a fundamental transformation in the synthesis of heterocyclic compounds widely utilized in medicinal chemistry and materials science. These application notes include a comprehensive description of the reaction mechanism, a summary of reaction conditions and yields with different amine nucleophiles, and detailed experimental protocols for the synthesis of 4-amino-3-nitropyridine derivatives.
Introduction
This compound is a key building block in organic synthesis, prized for its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing nitro group (-NO2) positioned ortho to the bromine leaving group. This electronic arrangement facilitates the displacement of the bromide ion by a wide range of nucleophiles, particularly primary and secondary amines, to afford a diverse library of 4-amino-3-nitropyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines proceeds through a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the amine on the carbon atom bearing the bromine atom (C4 position). This attack is the rate-determining step of the reaction. The lone pair of electrons on the nitrogen atom of the amine forms a new C-N bond, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate.
-
Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitro group playing a crucial role in delocalizing the charge. The pyridine nitrogen atom also contributes to this stabilization.
-
Elimination of the Leaving Group and Re-aromatization: In the final step, the leaving group (bromide ion) is eliminated from the Meisenheimer complex. This step is typically fast and results in the restoration of the aromaticity of the pyridine ring, yielding the final 4-amino-3-nitropyridine product.
A visual representation of this mechanism is provided in the diagram below.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-bromo-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the bromo and nitro functionalities on the pyridine core. The electron-withdrawing nature of the nitro group influences the reactivity of the C-Br bond, making this substrate suitable for a variety of palladium-catalyzed transformations.
This document covers several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings. For each reaction, a general protocol is provided, along with representative data on reaction conditions and yields, primarily based on structurally similar substrates due to the limited availability of extensive data specifically for this compound.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reagents.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-nitropyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are based on similar reported reactions with electron-deficient bromopyridines and may require optimization for this specific substrate.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | ~80 |
| 3 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | CsF | 1,4-Dioxane | 110 | 12 | ~90 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | ~75 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst, the ligand (if required), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Coupling: Synthesis of 4-Alkenyl-3-nitropyridines
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This method can be used to introduce vinyl groups at the 4-position of this compound.
Data Presentation: Heck Coupling Conditions and Yields
The following table provides representative conditions for the Heck coupling of this compound with various alkenes. Yields are estimated based on reactions with similar aryl bromides.[3][4]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | ~70 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Na₂CO₃ | NMP | 120 | 18 | ~85 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (5) | - | K₂CO₃ | DMA | 130 | 16 | ~65 |
Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), the palladium catalyst, the ligand (if required), and the base (2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) for the specified time. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling: Synthesis of 4-Alkynyl-3-nitropyridines
The Sonogashira coupling is a reliable method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling Conditions and Yields
The following table outlines representative conditions for the Sonogashira coupling of this compound with various terminal alkynes.[5][6]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | ~90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | i-Pr₂NH | Toluene | 80 | 16 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | DMF | 70 | 10 | ~95 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the copper co-catalyst.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL), the base (e.g., Et₃N, 3.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time, monitoring by TLC or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-nitropyridines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. This reaction is particularly useful for synthesizing substituted anilines and related compounds.
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
The following table presents representative conditions for the Buchwald-Hartwig amination of this compound with various amines.[7]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | ~80 |
| 2 | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | 1,4-Dioxane | 110 | 18 | ~75 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | ~70 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base (1.5-3.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) to the Schlenk tube. Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Stille Coupling: Synthesis of 4-Substituted-3-nitropyridines
The Stille reaction involves the coupling of an organotin compound with an organic halide. It is known for its tolerance of a wide variety of functional groups.[8][9][10]
Data Presentation: Stille Coupling Conditions and Yields
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | ~85 |
| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | CuI | NMP | 100 | 16 | ~80 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | LiCl | DMF | 90 | 24 | ~75 |
Experimental Protocol: Stille Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst, and any additives.
-
Solvent and Reagent Addition: Add the degassed solvent, followed by the organostannane (1.1 equiv.).
-
Reaction: Heat the mixture to the desired temperature and stir for the specified time.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution (to remove tin byproducts) and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Negishi Coupling: Synthesis of 4-Substituted-3-nitropyridines
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. Organozinc reagents are generally more reactive than their organoboron and organotin counterparts.[11][12][13]
Data Presentation: Negishi Coupling Conditions and Yields
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | ~80 |
| 2 | Ethylzinc bromide | PdCl₂(dppf) (3) | - | DMA | 80 | 16 | ~70 |
| 3 | Vinylzinc bromide | Pd(OAc)₂ (2) | SPhos (4) | THF | 70 | 10 | ~75 |
Experimental Protocol: Negishi Coupling
-
Organozinc Preparation (if not commercially available): The organozinc reagent can be prepared in situ or in a separate step from the corresponding organohalide and activated zinc metal.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in an anhydrous solvent under an inert atmosphere, add the palladium catalyst.
-
Reagent Addition: Add the solution of the organozinc reagent (1.2-1.5 equiv.) dropwise at room temperature or as specified.
-
Reaction: Stir the mixture at the indicated temperature for the required duration.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Disclaimer: The provided protocols and data are intended as a guide for research purposes. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. All experiments should be conducted by trained personnel in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Negishi Coupling | NROChemistry [nrochemistry.com]
- 13. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-3-nitropyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to optimize the synthesis of 4-Bromo-3-nitropyridine, focusing on improving reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 4-bromopyridine. This reaction typically employs a nitrating mixture, such as a combination of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃). The pyridine ring's electron-deficient nature can make this substitution challenging, often requiring carefully controlled and stringent reaction conditions.[1]
Q2: What are the primary challenges that affect the yield and purity in this synthesis? A2: The main difficulties encountered during the synthesis of this compound include:
-
Low Yield: This can result from incomplete reactions, the formation of multiple side products, or significant loss of the desired product during the workup and purification stages.[2]
-
Poor Regioselectivity: The nitration of 4-bromopyridine can lead to a mixture of positional isomers. Controlling the reaction conditions is critical to favor the formation of the desired 3-nitro isomer over others.[2]
-
Formation of Impurities: Side reactions may produce dark, tarry byproducts due to overheating or decomposition, which complicates the purification process.[2]
Q3: How can the formation of unwanted isomers be minimized? A3: Improving regioselectivity is crucial for a higher yield of the target molecule. Key strategies include:
-
Strict Temperature Control: Performing the nitration at very low temperatures, such as between -5 °C and 5 °C, is essential. The slow, dropwise addition of the nitrating agent while maintaining this low temperature can significantly enhance the formation of the 3-nitro isomer.[2]
-
Optimized Nitrating Agent Ratio: The specific ratio of sulfuric acid to nitric acid can influence the isomer distribution. Experimenting with this ratio may be necessary to find the optimal conditions for your specific setup.[2]
Q4: What are the best practices for purifying the crude this compound? A4: Common impurities often include unreacted starting materials and positional isomers, which can have similar polarities, making separation challenging.[3] The recommended purification techniques are:
-
Recrystallization: This is a primary method for purification. A suitable solvent or solvent mixture (e.g., ethanol) should be chosen where the product has high solubility at elevated temperatures and low solubility at room or cool temperatures.[3]
-
Column Chromatography: For separating isomers with similar polarities, high-resolution silica gel column chromatography is effective. Experimenting with different solvent systems, such as varying the ratios of hexane and ethyl acetate, can achieve better separation.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | 1. Insufficient nitrating agent.[2]2. Reaction temperature is too low, hindering reaction progress.[2]3. Short reaction time.[2] | 1. Ensure the correct stoichiometry of the nitrating agent is used.2. While low temperatures are vital for selectivity, a slight, controlled increase in temperature after the initial addition may be needed.3. Monitor the reaction's progress using TLC or HPLC and extend the reaction time if necessary.[2] |
| High Percentage of Isomers | 1. Nitration temperature is too high.[2]2. Incorrect ratio or concentration of nitrating agents.[2] | 1. Perform the addition of the nitrating agent at a very low temperature (e.g., below 0 °C) and maintain this for the initial phase.2. Experiment with different ratios of sulfuric acid to nitric acid to optimize for the desired 3-nitro isomer.[2] |
| Formation of Dark, Tarry Byproducts | 1. Overheating or decomposition of starting material or product.[2] | 1. Maintain strict temperature control throughout the entire reaction.2. Ensure the starting 4-bromopyridine is of high purity. |
| Significant Product Loss During Workup | 1. Product is partially soluble in the aqueous phase during neutralization.[2]2. Inefficient extraction.[2] | 1. Carefully adjust the pH during neutralization to ensure the complete precipitation of the product.2. Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery.[2] |
| Difficulty in Purification | 1. Similar polarity of the desired product and isomeric impurities.[2] | 1. Use a high-resolution silica gel column for chromatography.2. Methodically test different solvent systems (e.g., varying ratios of non-polar and polar solvents like hexane and ethyl acetate) to improve separation.3. For very high purity requirements, consider using preparative HPLC.[2] |
Experimental Protocols
Protocol: Nitration of 4-Bromopyridine
This protocol is adapted from established procedures for the nitration of similar pyridine-based substrates.[1] Safety Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Materials:
-
4-Bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or other suitable base
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the desired volume of concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0 °C using an ice-salt bath. Slowly and portion-wise, add 4-bromopyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5 °C during this addition.
-
Preparation of Nitrating Mixture: In a separate, pre-cooled flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid.
-
Nitration: Cool the solution of 4-bromopyridine in sulfuric acid to 0 °C or lower. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel. The reaction is highly exothermic; maintain the temperature strictly below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at low temperature for a set period (e.g., 1-3 hours). Monitor the reaction's progress by TLC or HPLC to ensure the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. Perform this step slowly in an ice bath to control the exotherm. A precipitate of the crude product should form.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If the product remains in solution, perform an extraction with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Drying and Evaporation: Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of Crude 4-Bromo-3-nitropyridine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromo-3-nitropyridine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities may include positional isomers formed during synthesis, unreacted starting materials, and byproducts from side reactions during bromination and nitration. The separation of structurally similar isomers is often the primary purification challenge.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[2][3] For pyridine derivatives, good single solvents to evaluate are ethanol, methanol, and toluene.[2] Effective mixed solvent systems to try include ethanol/water, acetone/water, or toluene/hexane.[2] A small-scale solvent screening is recommended to determine the optimal solvent or solvent system.[2]
Q3: What are the recommended storage conditions for purified this compound?
A3: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is advisable to keep it in a dark place under an inert atmosphere and refrigerated at 2-8°C.[1][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the chosen solvent, even with heating. | The solvent may not be polar enough. | Select a more polar solvent or a solvent mixture. Ethanol or ethyl methyl ketone have been reported as suitable for similar compounds.[1] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.[2][5] | Add more solvent to the hot solution and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal can help induce crystallization.[2] |
| The recovery of the purified product is very low. | - Using too much solvent.[2][6]- Premature crystallization during hot filtration.[2][5]- Incomplete crystallization due to insufficient cooling. | - Use the minimum amount of hot solvent necessary for dissolution.[2]- Preheat the funnel and receiving flask before hot filtration.[2]- Ensure the solution is cooled in an ice bath to maximize crystal formation.[1] |
| The recrystallized product is still colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1][2] |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.[5]- Scratch the inner surface of the flask with a glass rod.[5]- Add a seed crystal of the pure compound.[2] |
Quantitative Data: Solvent Selection
| Solvent/Solvent System | Rationale/Observation |
| Ethanol | A good general solvent for pyridine derivatives.[2] Can be used as a single solvent or in a mixed system. |
| Methanol | Another potential polar protic solvent for pyridine compounds.[2] |
| Toluene | A non-polar option that can be effective for recrystallization.[2] |
| Ethanol/Water | A common mixed solvent system where water acts as an anti-solvent.[2] |
| Acetone/Water | Another effective mixed solvent system for inducing crystallization.[2] |
| Toluene/Hexane | A non-polar mixed system where hexane serves as the anti-solvent.[2] |
| Ethyl Methyl Ketone | Reported as a suitable solvent for structurally similar compounds.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with magnetic stirrer)
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Activated charcoal (optional)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[1] Add more solvent in small portions if necessary, aiming for the minimum volume to dissolve the compound at the solvent's boiling point.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]
-
Hot Filtration: If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.[2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Experimental Workflow
Caption: A workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Nitration of 4-Bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-bromopyridine. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the nitration of 4-bromopyridine?
The major product expected from the electrophilic nitration of 4-bromopyridine is 4-bromo-3-nitropyridine . The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position (C-3 and C-5). The bromine atom at the C-4 position will also influence the regioselectivity, but the directing effect of the protonated pyridine nitrogen is generally dominant under the strongly acidic conditions of nitration.
Q2: I am observing a significant amount of a secondary mono-nitrated product. What could it be and how can I identify it?
A common side product is the regioisomer 4-bromo-2-nitropyridine . The formation of this isomer, although generally less favored, can occur.
Identification:
-
Chromatography: The two isomers may be separable by column chromatography, although their polarities might be similar. Experimenting with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) can help achieve better separation.[1]
-
Spectroscopy:
-
¹H NMR: The coupling patterns of the aromatic protons will be distinct for each isomer. For this compound, you would expect three distinct aromatic proton signals. For 4-bromo-2-nitropyridine, you would also expect three distinct signals, but their chemical shifts and coupling constants will differ.
-
¹³C NMR: The chemical shifts of the carbon atoms will also be unique for each isomer.
-
GC-MS: Gas chromatography-mass spectrometry can be used to separate the isomers and their mass spectra will show the characteristic isotopic pattern for a compound containing one bromine atom.
-
Q3: My reaction is producing a significant amount of di-nitrated products. How can I prevent this over-nitration?
Over-nitration is a common issue, especially under harsh reaction conditions. To favor mono-nitration, consider the following strategies:[1]
-
Control Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second nitration. Maintain a consistent and controlled temperature (e.g., 0°C or lower) throughout the addition of the nitrating agent.[1]
-
Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess dramatically increases the likelihood of multiple nitrations.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 4-bromopyridine. This helps to maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction. Stop the reaction once the formation of the desired mono-nitrated product is maximized and before significant dinitration occurs.
Q4: I have isolated a product with a mass corresponding to the desired product plus an additional oxygen atom. What is this side product?
This is likely This compound-N-oxide . The pyridine nitrogen can be oxidized by the nitrating mixture (especially if it contains fuming nitric acid) to form an N-oxide. The N-oxide is more activated towards electrophilic substitution than pyridine itself. A one-step oxidation and nitration process has been described for the synthesis of halo-4-nitropyridine-N-oxides.
Q5: My reaction yield is very low, and I am observing a lot of dark, tarry byproducts. What could be the cause?
The formation of dark, tarry materials often indicates decomposition of the starting material or product. This can be caused by:[1]
-
High Reaction Temperature: The nitration of pyridines is highly exothermic. If the temperature is not carefully controlled, it can lead to runaway reactions and decomposition.
-
Impure Starting Material: Impurities in the 4-bromopyridine can lead to undesired side reactions and decomposition. Ensure the purity of your starting material before beginning the reaction.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time and monitor by TLC/GC-MS.- Ensure sufficient amount of nitrating agent is used (but avoid large excess).- Ensure adequate mixing. |
| Decomposition of product during workup. | - Neutralize the reaction mixture carefully at low temperature.- Use appropriate extraction solvents. | |
| High percentage of 4-bromo-2-nitropyridine isomer | Reaction temperature is too high, leading to loss of regioselectivity. | - Perform the addition of the nitrating agent at a very low temperature (e.g., below 0°C) and maintain this temperature for the initial phase of the reaction.[1] |
| Incorrect ratio of nitrating agents. | - Experiment with different ratios of sulfuric acid to nitric acid to optimize for the desired isomer.[1] | |
| Significant formation of dinitrated products | Excess of nitrating agent. | - Use a stoichiometric amount or a very slight excess of the nitrating agent. |
| High reaction temperature. | - Maintain a low and controlled temperature throughout the reaction. | |
| Prolonged reaction time. | - Monitor the reaction progress and quench it once the desired product is formed. | |
| Presence of this compound-N-oxide | Oxidation of the pyridine nitrogen. | - Use a less oxidizing nitrating agent if possible.- Carefully control the reaction temperature. |
| Formation of dark, tarry byproducts | Overheating or decomposition of starting material/product. | - Maintain strict temperature control.[1]- Ensure the starting material is of high purity.[1] |
| Difficulty in separating isomers by column chromatography | Similar polarity of the isomers. | - Use a high-resolution silica gel column.- Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.[1]- Consider preparative HPLC for high-purity requirements.[1] |
Quantitative Data Summary
The following table summarizes typical, albeit hypothetical, product distributions under different reaction conditions to illustrate the impact of these variables on the formation of side products. Actual yields may vary depending on the specific experimental setup.
| Reaction Conditions | This compound (Desired Product) | 4-bromo-2-nitropyridine (Regioisomer) | 4-bromo-x,y-dinitropyridine (Over-nitration) | This compound-N-oxide (N-Oxide) |
| Condition A: Controlled (0°C, 1.1 eq. HNO₃, slow addition) | ~70-80% | ~5-10% | <5% | <2% |
| Condition B: High Temp. (50°C, 1.1 eq. HNO₃, slow addition) | ~40-50% | ~15-20% | ~10-15% | ~5-10% |
| Condition C: Excess Nitrating Agent (0°C, 3.0 eq. HNO₃, slow addition) | ~30-40% | ~5-10% | ~40-50% | ~5% |
Experimental Protocols
General Protocol for the Nitration of 4-Bromopyridine
This protocol is a general guideline and may require optimization for specific laboratory conditions. It is adapted from procedures for the nitration of similar pyridine derivatives.[2]
Materials:
-
4-Bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%) or Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃) or other suitable base
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly and portion-wise, add 4-bromopyridine to the stirred sulfuric acid. Ensure the temperature is maintained below 5°C during the addition.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding the desired amount of nitric acid to a small amount of chilled concentrated sulfuric acid. Cool this mixture to 0°C.
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 4-bromopyridine in sulfuric acid, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C. Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the reaction mixture and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8. Ensure the temperature is kept low during neutralization.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from any side products.
Visualizations
Experimental Workflow
References
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 4-Bromo-3-nitropyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-bromo-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific substrate. The electron-withdrawing nature of the nitro group and the pyridine ring can present unique hurdles. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing low to no yield. What are the most likely causes?
A1: Low or no yield in the Suzuki coupling of this compound can stem from several factors, often related to the electronic properties of the substrate. The primary culprits are typically related to the catalyst system, reaction conditions, or stability of the reagents.
Key Troubleshooting Areas:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective enough for this electron-deficient substrate.[1][2]
-
Base Selection: The strength and type of base are crucial for the transmetalation step. An inappropriate base can lead to incomplete reaction or side reactions.[3][4]
-
Reaction Temperature and Time: The reaction may require higher temperatures to overcome the activation energy for the oxidative addition of the C-Br bond.
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling are common side reactions that consume starting materials and reduce the yield of the desired product.[5][6]
Q2: How does the nitro group on the pyridine ring affect the Suzuki reaction?
A2: The nitro group is a strong electron-withdrawing group, which has a significant impact on the reactivity of this compound. Generally, the electron-deficient nature of the pyridine ring is expected to facilitate the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[6][7] However, there are conflicting reports in the literature, with some suggesting that nitro groups can sometimes act as pseudo-halides in Suzuki-type couplings, although this is likely to be outcompeted by the more reactive bromide.[7] In some cases, nitroarenes themselves can be used as electrophilic coupling partners in Suzuki reactions.[8][9]
Q3: What are the most common side reactions to look out for, and how can I minimize them?
A3: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[5] This is particularly an issue with heteroaryl boronic acids and can be catalyzed by the base or residual water in the reaction.[6]
-
Mitigation Strategies:
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often promoted by the presence of oxygen or can be palladium-catalyzed.[6][13]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 4-Bromo-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic aromatic substitution (SNAr) of 4-bromo-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group at the 3-position activates the pyridine ring towards nucleophilic attack, particularly at the 4-position where the bromine atom is located. The reaction involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate, followed by the departure of the bromide leaving group to yield the substituted product.[1][2]
Q2: At which position on the this compound ring does nucleophilic attack occur?
A2: Nucleophilic attack preferentially occurs at the C-4 position, leading to the displacement of the bromine atom.[1][3] This is because the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, which provides significant stabilization.[1]
Q3: What types of nucleophiles can be used for this reaction?
A3: A variety of nucleophiles can be employed, including but not limited to:
-
Nitrogen nucleophiles: Primary and secondary amines.
-
Oxygen nucleophiles: Alcohols and phenoxides, often in the presence of a base to form the more nucleophilic alkoxide or phenoxide.
Q4: What are typical starting temperatures for this reaction?
A4: The optimal temperature is highly dependent on the nucleophile's reactivity. For reactive nucleophiles like thiols, the reaction may proceed at room temperature.[4][5] For less reactive nucleophiles, such as some amines or alcohols, elevated temperatures in the range of 70-100°C are often necessary to achieve a reasonable reaction rate.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. |
| Weak Nucleophile | If using a neutral nucleophile like an alcohol or thiol, consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine) to generate the more reactive alkoxide or thiolate in situ. |
| Poor Solvent Choice | Ensure a polar aprotic solvent such as DMF, DMSO, or acetonitrile is used. These solvents effectively solvate cations, leaving the nucleophile more "naked" and reactive. |
| Decomposition of Starting Material | This compound may be thermally labile. Avoid excessively high temperatures. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | High temperatures can lead to decomposition or undesired side reactions. Reduce the temperature and accept a longer reaction time. Analyze the side products to understand the decomposition pathway. |
| Nitro-Group Migration (with amine nucleophiles) | In reactions with amines, a rearrangement product where the nitro group migrates can be a significant byproduct, especially in polar aprotic solvents.[6][7] If this is observed, consider screening different solvents or running the reaction at the lowest effective temperature. |
| Reaction with Solvent | Some polar aprotic solvents like DMF can decompose at high temperatures, especially in the presence of a strong base, leading to impurities. If suspected, switch to a more stable solvent like DMSO or dioxane. |
Experimental Protocols & Temperature Optimization Data
General Experimental Workflow
Temperature Guidelines for Different Nucleophiles
The following table summarizes recommended starting temperatures for the nucleophilic substitution of this compound with various nucleophiles based on literature precedents. Optimization will likely be required for specific substrates.
| Nucleophile Type | Recommended Starting Temperature (°C) | Typical Solvents | Base (if required) | Notes |
| Amines | 70 - 90°C | THF, DMSO | Triethylamine (TEA) | Be aware of potential nitro-group migration as a side reaction, especially in polar aprotic solvents at higher temperatures.[6][7] |
| Thiols/Thiolates | Room Temperature - 100°C[4] | DMAc, DMF | K₂CO₃ | Reactions with thiols are often faster than with amines or alcohols. Start at room temperature and gently heat if the reaction is sluggish. |
| Alcohols/Alkoxides | 80 - 120°C | DMF, DMSO | NaH, K₂CO₃, Cs₂CO₃ | Alcohols are generally less nucleophilic than amines or thiols, thus requiring a base to form the more potent alkoxide and higher reaction temperatures. |
Detailed Experimental Protocol: Substitution with an Amine
This protocol is adapted from the literature for the reaction of a substituted nitropyridine with an amine.[6]
Materials:
-
This compound
-
Amine nucleophile (1.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Add the amine nucleophile (1.1 eq) followed by triethylamine (1.5 eq).
-
Heat the reaction mixture to 70°C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is slow, the temperature can be cautiously increased to 90°C. Be mindful that higher temperatures may increase the formation of the nitro-migration byproduct.[6]
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
Logical Troubleshooting Flowchart
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
preventing decomposition of 4-Bromo-3-nitropyridine during reactions
Welcome to the technical support center for 4-Bromo-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark. What could be the cause?
A1: Darkening of the reaction mixture often indicates decomposition of the starting material or products. 4-Bromopyridines can be unstable, especially at elevated temperatures or in the presence of certain reagents.[1][2] The nitro group also makes the pyridine ring highly electron-deficient and susceptible to nucleophilic attack, which can lead to colored byproducts. Consider the possibility of side reactions such as nucleophilic substitution of the bromide or even the nitro group.
Q2: I am observing unexpected byproducts in my reaction. What are some common side reactions of this compound?
A2: this compound has two primary reactive sites for nucleophilic substitution: the position bearing the bromo group and, under certain conditions, the position with the nitro group. Common side reactions may include:
-
Nucleophilic aromatic substitution (SNAr): Strong nucleophiles can displace the bromide. Depending on your desired reaction, this may be a side reaction.
-
Reduction of the nitro group: If reducing agents are present, even mild ones, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[3][4]
-
Ring-opening: Under harsh basic conditions, the electron-deficient pyridine ring can be susceptible to cleavage.
-
Self-reaction/polymerization: Some bromopyridines are known to self-oligomerize, especially in their free base form.[2]
Q3: What general precautions should I take to minimize the decomposition of this compound?
A3: To maintain the stability of this compound, consider the following precautions:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and reactions with atmospheric moisture.[3]
-
Temperature Control: Avoid excessive heat. If heating is necessary, do so gradually and for the minimum time required. Many reactions with similar compounds are successful at moderate temperatures (e.g., 80-100 °C).[3] For some sensitive compounds, it is recommended to store them at low temperatures (-20°C).[5]
-
Control of pH: Be mindful of the pH of your reaction. Both strong acids and strong bases can promote decomposition or unwanted side reactions.[1][4]
-
Use of Degassed Solvents: Using degassed solvents can help to remove dissolved oxygen, which can participate in side reactions.[3]
Q4: Can the nitro group be displaced during a reaction?
A4: Yes, while the bromo group is typically a better leaving group, the nitro group can also be displaced by nucleophiles, a process known as cine-substitution, especially when it's located on a highly electron-deficient ring.[6] The reaction conditions will dictate the regioselectivity of the nucleophilic attack.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of Starting Material | Run the reaction at a lower temperature for a longer duration. | Elevated temperatures can lead to the decomposition of this compound.[1] |
| Catalyst Inactivation | Ensure proper degassing of solvents and use of an inert atmosphere. | Oxygen can deactivate the palladium catalyst.[3] |
| Incorrect Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The choice of base is crucial for the efficiency of the Suzuki coupling and can influence the stability of the starting material. |
| Hydrolysis of Boronic Acid | Use anhydrous solvents. | Water can lead to the decomposition of the boronic acid coupling partner. |
Issue 2: Unwanted Reduction of the Nitro Group
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of a Reducing Agent | Carefully review all reagents for their reducing potential. | Reagents like phosphines (often used as ligands for palladium catalysts) can sometimes act as mild reducing agents. |
| Reaction with Solvent | Choose a solvent that is less likely to act as a hydride donor. | Some alcoholic solvents can act as reducing agents at elevated temperatures. |
| Catalytic Hydrogenation | If using a palladium catalyst, avoid sources of hydrogen. | Palladium on carbon (Pd/C) is a very efficient catalyst for nitro group reduction in the presence of a hydrogen source.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction to Minimize Decomposition
-
To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a suitable base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[3]
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup.
Protocol 2: Handling and Storage of this compound
-
Store this compound in a tightly sealed container in a cool, dark, and dry place. Long-term storage at -20°C is recommended.[5]
-
Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as it can be harmful if inhaled or comes into contact with skin.[8]
-
When weighing and transferring the solid, do so quickly to minimize exposure to atmospheric moisture and air.
Visual Guides
Caption: Potential decomposition pathways for this compound.
Caption: A workflow for troubleshooting the decomposition of this compound.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemscene.com [chemscene.com]
- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 8. 89364-04-5 Cas No. | 3-Bromo-4-nitropyridine | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Scaling Up 4-Bromo-3-nitropyridine Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent synthetic approach for this compound involves the direct nitration of 4-bromopyridine. However, due to the electron-deficient nature of the pyridine ring, this reaction can be challenging and often requires harsh conditions. An alternative and often more controllable route is the nitration of 4-bromopyridine-N-oxide, followed by deoxygenation of the N-oxide.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges include:
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Low Yield: This can result from incomplete reactions, the formation of byproducts, or loss of the product during workup and purification.[1]
-
Poor Regioselectivity: The nitration of 4-bromopyridine can lead to a mixture of isomers, with the nitro group at different positions on the pyridine ring. Controlling the reaction conditions is crucial to favor the formation of the desired 3-nitro isomer.
-
Impurity Formation: Side reactions can generate various impurities that are often difficult to separate from the final product.[1]
-
Exothermic Reaction Control: Nitration reactions are highly exothermic. Managing heat dissipation is critical during scale-up to prevent runaway reactions and the formation of degradation products.
Q3: How can I improve the regioselectivity of the nitration to favor the 3-position?
A3: Improving regioselectivity is a key aspect of optimizing this synthesis. Strategies include:
-
Temperature Control: Performing the nitration at low temperatures, for instance, between 0 and 5°C, generally enhances the formation of the 3-nitro isomer.[1]
-
Choice of Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is a common nitrating agent. The ratio and concentration of these acids can significantly influence the isomer distribution.[1]
-
Use of Pyridine N-oxide: Oxidizing the pyridine to its N-oxide before nitration can be an effective strategy. The N-oxide is more reactive towards electrophiles and can direct substitution to the 4-position. Subsequent deoxygenation yields the substituted pyridine.[2]
Q4: What are the typical impurities observed in this synthesis, and how can they be identified?
A4: Common impurities may include other positional isomers of bromo-nitropyridine, unreacted starting material (4-bromopyridine), and di-nitrated or other over-nitrated byproducts. These impurities can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction.[1] 2. Product loss during workup.[1] 3. Product degradation.[1] | 1. Monitor the reaction progress using TLC or HPLC and consider extending the reaction time or slightly increasing the temperature after the initial addition of the nitrating agent.[1] 2. Carefully adjust the pH during neutralization to ensure complete precipitation of the product. Use an appropriate organic solvent and perform multiple extractions to maximize recovery.[1] 3. Maintain strict temperature control throughout the reaction. Use a milder base for neutralization and avoid prolonged exposure to strong acids or bases.[1] |
| Poor Purity (Presence of Isomers) | 1. High reaction temperature during nitration.[1] 2. Incorrect ratio of nitrating agents.[1] | 1. Perform the addition of the nitrating agent at a very low temperature (e.g., below 0 °C) and maintain this temperature during the initial phase of the reaction.[1] 2. Experiment with different ratios of sulfuric acid to nitric acid to optimize for the desired 3-nitro isomer.[1] |
| Formation of Dark, Tarry Byproducts | Overheating or decomposition of starting material or product.[1] | Maintain strict temperature control. Ensure the starting material is of high purity.[1] |
| Difficulty in Product Purification | Similar polarity of the desired product and impurities (e.g., isomers). | 1. Utilize high-resolution silica gel for column chromatography. 2. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.[1] 3. Consider recrystallization from a suitable solvent system. For similar compounds, ethanol or ethyl methyl ketone have been reported as effective.[3] |
Data Presentation
Table 1: Illustrative Influence of Temperature on Nitration Yield and Isomer Ratio
Note: The data presented in this table is illustrative and based on general principles of electrophilic aromatic substitution on substituted pyridines. Actual results may vary depending on the specific experimental conditions.
| Reaction Temperature (°C) | Total Yield (%) | Isomer Ratio (desired:other) |
| -10 | 60 | 5 : 1 |
| 0 | 70 | 4 : 1 |
| 10 | 75 | 2.5 : 1 |
| 25 | 78 | 1.5 : 1 |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Considerations |
| Recrystallization | 95-98% | 70-85% | Dependent on solubility differences between the product and impurities. May require multiple recrystallizations. |
| Column Chromatography | >99% | 80-95% | Can be time-consuming and require large volumes of solvent for scale-up. |
| Preparative HPLC | >99.5% | 60-80% | High cost and limited throughput, generally reserved for small-scale, high-purity requirements. |
Experimental Protocols
Protocol 1: Nitration of 4-Bromopyridine
This protocol is adapted from established procedures for the nitration of similar substituted pyridines.[4]
Materials:
-
4-Bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly and portion-wise, add 4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
-
Nitrating Agent Addition: Prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at a low temperature for a set period (e.g., 1-3 hours). Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.
-
Neutralization: Slowly neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8, while keeping the mixture cool in an ice bath.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
managing regioselectivity in reactions with 4-Bromo-3-nitropyridine
Welcome to the technical support center for managing reactions with 4-Bromo-3-nitropyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites are the C4-Br bond and the C-H bonds on the pyridine ring. The electron-deficient nature of the pyridine ring, amplified by the C3-nitro group, makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2][3] The C4-Br bond also serves as a key handle for metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.
Q2: Why is Nucleophilic Aromatic Substitution (SNAr) highly favored at the C4 position?
Nucleophilic attack on pyridine is favored at the C2 and C4 positions because the resulting anionic intermediate (Meisenheimer complex) is stabilized by a resonance structure that places the negative charge on the electronegative nitrogen atom.[2][3] In this compound, this effect is significantly enhanced by the powerful electron-withdrawing nitro group at the C3 position. The intermediate formed by nucleophilic attack at C4 is exceptionally stable because the negative charge can be delocalized onto the oxygen atoms of the adjacent nitro group. This makes the bromine at C4 an excellent leaving group in SNAr reactions.[4]
Q3: I am observing a mixture of products in my Suzuki coupling reaction. How can I favor substitution at the C4-Br bond?
Achieving high regioselectivity in Suzuki couplings with this compound depends on carefully tuning the reaction conditions to favor the oxidative addition at the C-Br bond. Key factors include the choice of catalyst, ligand, base, and solvent.[5][6] The electronic activation provided by the nitro group generally makes the C4-Br bond the more reactive site for oxidative addition compared to C-H activation.
Q4: Can I perform a Sonogashira coupling on this compound? Which factors control the reaction?
Yes, Sonogashira coupling is a viable reaction. The success and regioselectivity are primarily controlled by the catalyst system (palladium and copper(I) co-catalyst), the base, solvent, and temperature.[7][8] For selective coupling at the C4 position, optimizing these parameters is crucial to ensure efficient reaction at the C-Br bond while avoiding side reactions. Lowering the reaction temperature can sometimes decrease unwanted side product formation, though it may also reduce the overall conversion rate.[9]
Q5: My SNAr reaction with an amine nucleophile is sluggish. What can I do to improve the reaction rate?
Several factors could contribute to a sluggish SNAr reaction:
-
Nucleophile Basicity: Less basic amines are weaker nucleophiles. A stronger, non-nucleophilic base can be added to deprotonate the amine, increasing its nucleophilicity.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the intermediate salt, accelerating the reaction.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate, but should be done cautiously to avoid decomposition.
-
Steric Hindrance: A bulky nucleophile may react slower. If possible, using a less sterically hindered nucleophile could improve the rate.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield in SNAr Reaction | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Poor nucleophilicity of the reagent. | 1. Monitor reaction by TLC/LC-MS and extend reaction time. 2. Run the reaction at a lower temperature. 3. Use a stronger base to deprotonate the nucleophile or switch to a more polar aprotic solvent (e.g., DMF, DMSO). |
| Poor Regioselectivity in Suzuki Coupling (Mixture of Isomers) | 1. Competing C-H activation. 2. Incorrect catalyst/ligand system. 3. Reaction temperature is too high. | 1. Use a catalyst system known for high selectivity in C-Br activation (e.g., Pd(PPh₃)₄). 2. Screen different phosphine ligands. Bulky, electron-rich ligands often favor oxidative addition. 3. Lower the reaction temperature and monitor for conversion. |
| Failure of Sonogashira Coupling | 1. Catalyst deactivation. 2. Insufficiently basic conditions. 3. Poor quality of the terminal alkyne. | 1. Ensure strictly anaerobic conditions. Degas all solvents and reagents. 2. Use a stronger base (e.g., Cs₂CO₃ or an amine base like Et₃N or DIPEA). 3. Use freshly purified or distilled alkyne. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high. 2. Decomposition of the nitro group. 3. Presence of oxygen in cross-coupling reactions. | 1. Maintain strict temperature control and consider running the reaction at a lower temperature for a longer duration. 2. Ensure the reaction pH is not excessively basic or acidic. 3. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar). |
Data Presentation
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Nucleophile | Solvent | Temperature (°C) | Product Position | Regiomeric Ratio | Reference |
| Piperidine | DMF | 80 | C4 | >99:1 | Hypothetical Data |
| Sodium Methoxide | Methanol | 65 | C4 | >99:1 | Hypothetical Data |
| Aniline | NMP | 120 | C4 | >95:5 | Hypothetical Data |
| Thiophenol / K₂CO₃ | DMSO | 50 | C4 | >99:1 | Hypothetical Data |
Note: The data in this table is representative and intended for illustrative purposes. Actual results will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Regioselective SNAr with a Secondary Amine
This protocol describes a general procedure for the substitution of the C4-bromo group with a secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Piperidine, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound and K₂CO₃.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the dropwise addition of the secondary amine at room temperature.
-
Reaction: Heat the mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective Suzuki Coupling at the C4-Position
This protocol details a procedure for the Suzuki coupling of an arylboronic acid at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Ethyl acetate, Brine
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Key factors influencing SNAr on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-3-nitropyridine
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of reactions involving 4-Bromo-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions I should take when working with this compound and its reaction mixtures?
A1: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][2][3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Q2: What is a standard aqueous workup procedure for a reaction involving this compound, for example, after a Suzuki or Sonogashira coupling?
A2: A typical aqueous workup involves partitioning the reaction mixture between an organic solvent and water to remove inorganic salts and other water-soluble impurities. The general steps are:
-
Quenching: The reaction is first cooled to room temperature and then quenched, often by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The mixture is transferred to a separatory funnel, and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) is added. The mixture is shaken to extract the desired product into the organic layer.
-
Washing: The organic layer is washed sequentially with water and then brine (saturated aqueous NaCl solution) to remove residual water-soluble impurities.
-
Drying: The separated organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
Q3: What are the common methods for purifying the product of a reaction with this compound?
A3: The most common purification techniques are:
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials, catalysts, and byproducts. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[4]
-
Recrystallization: This technique is suitable for purifying solid products. An appropriate solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction.[5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spot.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of reactions involving this compound.
Issue 1: Low or No Product Yield After Workup
| Potential Cause | Recommended Solution |
| Product is partially soluble in the aqueous phase. | During extraction, ensure the pH of the aqueous layer is neutral or slightly basic to minimize the protonation and water solubility of pyridine-containing products. Perform multiple extractions with the organic solvent to maximize recovery. |
| Emulsion formation during extraction. | Add brine to the separatory funnel to help break the emulsion. Alternatively, the mixture can be filtered through a pad of Celite. |
| Catalyst deactivation (for coupling reactions). | Ensure the reaction was performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate palladium catalysts.[1] Use degassed solvents. |
| Incomplete reaction. | Before workup, confirm the reaction has gone to completion using TLC or another analytical technique. If the reaction is stalled, consider adding more catalyst or extending the reaction time. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted this compound. | Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. This compound can often be separated from the product by column chromatography. |
| Homocoupling of reagents (e.g., boronic acid in Suzuki coupling, alkyne in Sonogashira coupling). | This is often due to the presence of oxygen. Ensure thorough degassing of solvents and reaction vessels. For Sonogashira coupling, minimizing the amount of copper catalyst can also reduce alkyne homocoupling. |
| Formation of unexpected isomers (in Nucleophilic Aromatic Substitution). | In reactions with amines, a nitro-group migration can occur, leading to the formation of an unexpected isomer.[3][6] Careful analysis of the product mixture by NMR is necessary to identify all isomers. Purification by column chromatography may be required to separate these isomers. |
| Residual Palladium Catalyst. | After a coupling reaction, palladium residues can often be removed by filtering the reaction mixture through a pad of Celite before the aqueous workup. Specialized scavengers can also be used. |
Experimental Protocols & Workflows
General Aqueous Workup Protocol
This protocol is a general guideline and may need to be adapted based on the specific reaction and product properties.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer three times with 50 mL of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualized Workflows
Caption: General experimental workflow for the workup of a reaction involving this compound.
Caption: A logical workflow for troubleshooting common issues during the workup procedure.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of 4-Bromo-3-nitropyridine
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone of this characterization. This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Bromo-3-nitropyridine, offering a comparative perspective with related pyridine derivatives to aid in spectral interpretation and compound verification.
Comparative ¹H NMR Data of Substituted Pyridines
The following table summarizes the ¹H NMR spectral data for this compound and related pyridine derivatives. The inclusion of these analogs provides a valuable reference for understanding how different substituents influence the chemical shifts and coupling constants of the pyridine ring protons.
| Compound | Solvent | H-2 (δ, mult, J) | H-5 (δ, mult, J) | H-6 (δ, mult, J) | Other Signals (δ, mult, J) |
| This compound (Predicted) | CDCl₃ | 9.05 (s) | 7.60 (d, J = 4.9 Hz) | 8.80 (d, J = 4.9 Hz) | - |
| 2-Amino-4-bromo-3-nitropyridine (Predicted) | DMSO-d₆ | - | ~7.0-7.2 (d, ~5.0 Hz) | ~8.2-8.4 (d, ~5.0 Hz) | ~6.5-7.0 (br s, NH₂) |
| 4-Bromopyridine | Not Specified | 8.45 (dd, J = 4.7, 1.6 Hz) | 7.45 (dd, J = 4.7, 1.6 Hz) | 8.45 (dd, J = 4.7, 1.6 Hz) | - |
| 3-Nitropyridine | Not Specified | 9.51 (dd, J = 2.5, 0.5 Hz) | 8.42 (ddd, J = 8.4, 2.5, 0.5 Hz) | 8.89 (dd, J = 4.7, 1.6 Hz) | 7.64 (dd, J = 8.4, 4.7 Hz) (H-4) |
Note: "mult" refers to multiplicity (s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet).
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a general methodology for acquiring a ¹H NMR spectrum, which would be applicable for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
The spectrometer should be properly tuned and shimmed for the specific solvent used to ensure optimal resolution and line shape.
3. Data Acquisition:
-
A standard one-pulse proton experiment is typically used.
-
Key acquisition parameters to be set include:
-
Spectral Width: A range of approximately 10-12 ppm is generally sufficient for aromatic compounds.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
-
The spectrum should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase correction and baseline correction are applied to the resulting spectrum to obtain a clean and accurate representation of the signals.
-
Integration of the signals is performed to determine the relative number of protons for each resonance.
¹H NMR Signal Assignment and Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro group and the bromine atom significantly deshields these protons, causing them to resonate at high chemical shift values (downfield).
The logical relationship and expected splitting pattern of the proton signals can be visualized as follows:
-
H-2: This proton is adjacent to the nitrogen atom and the nitro group. The strong electron-withdrawing effect of the nitro group is expected to cause a significant downfield shift, and with no adjacent protons, it should appear as a singlet.
-
H-6: This proton is also adjacent to the nitrogen atom and is coupled to H-5. It is expected to appear as a doublet.
-
H-5: This proton is coupled to H-6 and will therefore also appear as a doublet. The coupling constant (J-value) for this interaction should be identical to that of H-6.
Decoding the Fragments: A Guide to Interpreting the Mass Spectrum of 4-Bromo-3-nitropyridine
For researchers and professionals in drug development and chemical sciences, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 4-Bromo-3-nitropyridine, comparing the expected fragmentation pathways with experimental observations. Understanding these patterns is crucial for the unambiguous identification of this and structurally related compounds.
Predicted Fragmentation Analysis
The mass spectrum of this compound is shaped by the interplay of its three key structural features: the pyridine ring, the nitro group (-NO₂), and the bromine atom. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides a distinctive isotopic signature for bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of almost equal intensity separated by two mass-to-charge units (m/z).[1][2][3][4]
The fragmentation of the molecular ion is anticipated to proceed through several competing pathways, primarily involving the cleavage of the C-Br and C-NO₂ bonds, as well as rearrangements involving the nitro group. Aromatic nitro compounds are known to fragment via the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da).[5][6][7] The pyridine ring itself is relatively stable but can undergo fragmentation, often by losing hydrogen cyanide (HCN, 27 Da).[8] The loss of the halogen is also a common fragmentation pathway for aromatic halides.[9]
Tabulated Mass Spectrum Data
The expected key fragments for this compound (Molecular Weight: ~203 g/mol for ⁷⁹Br isotope) are summarized in the table below. The m/z values are based on the ⁷⁹Br isotope for simplicity, with the corresponding ⁸¹Br isotopic peak noted.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Comments |
| 203 | 205 | [C₅H₃N₂O₂Br]⁺ | - | Molecular Ion (M⁺) |
| 173 | 175 | [C₅H₃NBr]⁺ | NO | Loss of nitric oxide from the molecular ion. |
| 157 | 159 | [C₅H₃N₂Br]⁺ | O | Loss of an oxygen atom from the nitro group. |
| 124 | - | [C₅H₃N₂O₂]⁺ | Br | Loss of a bromine radical. |
| 96 | - | [C₄H₂N₂O]⁺ | Br, CO | Subsequent loss of carbon monoxide from [M-Br]⁺. |
| 76 | - | [C₅H₂N]⁺ | Br, NO₂ | Loss of both the bromine and nitro groups. |
Experimental Protocols
Sample Preparation and Analysis by GC-MS (Electron Ionization)
A standard protocol for analyzing this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
-
Gas Chromatography:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (Electron Ionization):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Visualization of Fragmentation Pathways
The logical flow of the fragmentation process can be visualized to better understand the relationships between the parent molecule and its daughter ions.
The experimental workflow from sample introduction to data analysis can also be represented to provide a clear overview of the analytical process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to HPLC Purity Analysis of 4-Bromo-3-nitropyridine
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates like 4-Bromo-3-nitropyridine is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity assessment, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability. This guide will delve into a specific HPLC method for this compound and compare its performance with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Potential Impurities in this compound
The purity analysis of this compound must consider potential impurities stemming from its synthesis. A common synthetic route involves the nitration of 4-bromopyridine. Potential process-related impurities could include:
-
Starting Materials: Unreacted 4-bromopyridine or 3-nitropyridine.
-
Positional Isomers: 2-Bromo-3-nitropyridine, 3-bromo-2-nitropyridine, and other isomers formed during the substitution reactions.
-
Over-reacted Species: Di-nitrated or di-brominated pyridine derivatives.
-
Degradation Products: Compounds formed by the decomposition of the final product under reaction or storage conditions.
An effective analytical method must be able to separate the main component from these and other potential impurities.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC, particularly in the reversed-phase mode, is well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating a range of polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
HPLC Workflow Diagram
Caption: Experimental workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques like Gas Chromatography (GC) and Quantitative NMR (qNMR) offer orthogonal approaches to purity determination.
Gas Chromatography (GC)
GC is particularly suitable for the analysis of volatile and thermally stable compounds.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.
-
GC Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injection: 1 µL with a split ratio of 50:1.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known signal from the internal standard.
Performance Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the purity analysis of this compound.
| Feature | HPLC-UV | GC-FID | ¹H-qNMR |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Quantitative analysis based on nuclear magnetic resonance |
| Applicability | Wide range of non-volatile and thermally labile compounds | Volatile and thermally stable compounds | Soluble compounds with unique NMR signals |
| Quantitation | Relative (Area Percent) | Relative (Area Percent) | Absolute (Primary Method) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Specificity | High, dependent on separation efficiency | High, dependent on separation efficiency | Very High, provides structural information |
| Sample Throughput | High | High | Low to Moderate |
| Destructive | Yes (sample is consumed) | Yes (sample is consumed) | No (sample can be recovered) |
Decision Guide for Method Selection
The selection of the most appropriate analytical method is a critical step. The following diagram illustrates a logical approach to this decision-making process.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the routine quality control of this compound, a validated reversed-phase HPLC-UV method offers a robust, reliable, and high-throughput solution for determining relative purity. It excels at separating the main component from a variety of potential non-volatile impurities.
When volatile impurities are a primary concern, or when an orthogonal method is needed for confirmation, GC-FID provides excellent sensitivity and resolving power. For the definitive determination of absolute purity, particularly for the qualification of reference standards, qNMR is the method of choice due to its status as a primary analytical technique that provides direct, SI-traceable measurements without the need for a specific standard of the analyte.
Ultimately, a comprehensive purity assessment of this compound may involve the strategic application of two or more of these techniques to provide a complete impurity profile and ensure the quality and safety of the material for its intended use in research and drug development.
A Comparative Analysis of Reactivity: 4-Bromo-3-nitropyridine vs. 4-Chloro-3-nitropyridine in Nucleophilic Aromatic Substitution
For Immediate Release
This guide offers a detailed comparison of the reactivity of 4-Bromo-3-nitropyridine and 4-Chloro-3-nitropyridine, two key intermediates for researchers, scientists, and professionals in drug development. The focus of this analysis is their performance in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for the functionalization of heterocyclic compounds.
The reactivity of halopyridines in SNAr reactions is critically influenced by the nature of the leaving group and the electronic landscape of the pyridine ring. The presence of a strongly electron-withdrawing nitro group at the 3-position significantly activates the 4-position towards nucleophilic attack. This activation facilitates the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.
Quantitative Comparison of Reactivity
While direct, side-by-side kinetic studies comparing this compound and 4-Chloro-3-nitropyridine under identical conditions are not extensively available in the current literature, a quantitative assessment of 4-Chloro-3-nitropyridine's reactivity has been established. The following table summarizes the second-order rate constant (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C, highlighting the high reactivity of the 4-chloro-3-nitro isomer.
| Substrate | Position of Cl | Position of NO₂ | Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Chloro-3-nitropyridine | 4 | 3 | 1.80 x 10⁻² | Very High |
| 2-Chloro-3-nitropyridine | 2 | 3 | 1.17 x 10⁻³ | High |
| 5-Chloro-2-nitropyridine | 5 | 2 | 1.52 x 10⁻⁴ | Moderate |
| 2-Chloro-5-nitropyridine | 2 | 5 | 7.30 x 10⁻⁵ | Moderate |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data for the reaction with piperidine in ethanol at 40°C.
Theoretical Reactivity Profile
In the SNAr mechanism, the reaction rate is primarily influenced by two key factors related to the halogen substituent:
-
Electronegativity: The halogen's ability to withdraw electron density from the carbon atom at the site of substitution (the inductive effect). A more electronegative halogen enhances the electrophilicity of the carbon, making it more susceptible to nucleophilic attack.
-
Carbon-Halogen Bond Strength: The energy required to break the C-X bond during the elimination step.
For SNAr reactions where the initial nucleophilic attack is the rate-determining step, the electronegativity of the halogen plays a more dominant role than the bond strength. Chlorine is more electronegative than bromine, which would suggest that 4-Chloro-3-nitropyridine may be more reactive as the carbon at the 4-position is rendered more electrophilic.
However, the "element effect" in SNAr reactions often shows a reactivity order of F > Cl ≈ Br > I.[1] This suggests that while chlorine's higher electronegativity is significant, other factors such as polarizability and solvation effects can lead to bromide and chloride having similar leaving group abilities in many SNAr reactions.[1] Without direct experimental data for this compound, it is reasonable to predict that its reactivity would be comparable to, or slightly less than, that of 4-Chloro-3-nitropyridine.
Experimental Protocols
To facilitate direct and accurate comparison, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of 4-Chloro-3-nitropyridine and this compound with piperidine in a suitable solvent (e.g., ethanol) at a constant temperature.
Materials:
-
4-Chloro-3-nitropyridine
-
This compound
-
Piperidine (freshly distilled)
-
Anhydrous ethanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the halonitropyridine (e.g., 1 x 10⁻³ M) in anhydrous ethanol.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.01 M, 0.02 M, 0.04 M, 0.05 M) in anhydrous ethanol. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance. This should be determined by recording the UV-Vis spectra of the starting materials and the expected product.
-
Equilibrate the piperidine solution in a quartz cuvette in the thermostatted cell holder of the spectrophotometer at the desired temperature (e.g., 40°C).
-
Inject a small, precise volume of the halonitropyridine stock solution into the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
Perform this entire procedure for both 4-Chloro-3-nitropyridine and this compound to obtain a direct comparison of their k₂ values.
-
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and the experimental workflow for the comparative kinetic analysis.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for comparative kinetic analysis.
References
The Promising Biological Potential of 4-Bromo-3-nitropyridine Derivatives: A Comparative Overview
For researchers and professionals in drug development, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among these, pyridine-based compounds have consistently demonstrated a broad spectrum of biological activities. This guide focuses on the derivatives of 4-Bromo-3-nitropyridine, a versatile starting material for synthesizing compounds with notable anticancer, antimicrobial, and anti-inflammatory properties. Through a comparative analysis of experimental data, this document aims to provide a clear and objective overview of their performance against alternative compounds.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Derivatives of this compound have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for their in vitro anticancer activity. One of the most prominent compounds, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide , exhibited a significant and selective activity against leukemia, colon cancer, and melanoma cell lines, with average GI50 values ranging from 13.6 to 14.9 µM.
In another study, new 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines were designed and synthesized. Among them, compounds 7b and 7t showed significant cytotoxicity against MCF-7 breast cancer cell lines with IC50 values of 8.80 ± 0.08 and 7.45 ± 0.26 µM, respectively.[3] These compounds demonstrated superior activity compared to standard drugs like camptothecin and etoposide.[3] Their mechanism of action was identified as dual inhibition of topoisomerase I and II, leading to enhanced reactive oxygen species (ROS) generation and cell cycle arrest at the G2/M phase.[3]
Comparative Anticancer Activity Data
| Compound/Alternative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | Leukemia, Colon, Melanoma | 13.6 - 14.9 | |
| Compound 7b | MCF-7 (Breast) | 8.80 ± 0.08 | [3] |
| Compound 7t | MCF-7 (Breast) | 7.45 ± 0.26 | [3] |
| Lapatinib (Standard) | MCF-7 (Breast) | 9.71 ± 1.12 | [4] |
| Camptothecin (Standard) | MCF-7 (Breast) | >10 | [3] |
| Etoposide (Standard) | MCF-7 (Breast) | >10 | [3] |
Antimicrobial Efficacy: A Broad Spectrum of Activity
The growing threat of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyridine derivatives, including those synthesized from this compound, have shown considerable promise in this area.
A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, synthesized via a Suzuki cross-coupling reaction, were evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi).[5] Among the synthesized compounds, compound 5d demonstrated the most potent activity with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL and a Minimum Bactericidal Concentration (MBC) of 12.5 mg/mL.[5]
Comparative Antimicrobial Activity Data
| Compound | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Compound 5a | XDR-S. Typhi | 50 | 100 | [5] |
| Compound 5b | XDR-S. Typhi | 25 | 50 | [5] |
| Compound 5c | XDR-S. Typhi | 12.5 | 25 | [5] |
| Compound 5d | XDR-S. Typhi | 6.25 | 12.5 | [5] |
Anti-inflammatory Potential: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways.
In a study evaluating new derivatives of 3-hydroxy pyridine-4-one, significant anti-inflammatory activity was observed in both carrageenan-induced paw edema and croton oil-induced ear edema models.[6] One compound, at a dose of 20 mg/kg, produced a 67% inhibition in carrageenan-induced paw edema, while another at 200 mg/kg reduced inflammation by 58%.[6] The anti-inflammatory effect is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, cyclooxygenase and lipoxygenase, are heme-dependent.[6]
Comparative Anti-inflammatory Activity Data
| Compound | Model | Dose | % Inhibition | Reference |
| Compound A | Carrageenan-induced paw edema | 20 mg/kg | 67% | [6] |
| Compound C | Carrageenan-induced paw edema | 200 mg/kg | 58% | [6] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | 10 mg/kg | 60% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound derivatives.
Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives (Suzuki Coupling)
A mixture of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv), aryl boronic acid (1.0 equiv), tetrakis(triphenylphosphine)-palladium (0.05 equiv), and K₃PO₄ (2.0 equiv) was placed in a dried Schlenk tube under an argon atmosphere. A 10:1 mixture of 1,4-dioxane and water was added, and the reaction mixture was heated to 90 °C for 24 hours. The reaction progress was monitored by Thin Layer Chromatography (TLC).[5]
In Vitro Anticancer Activity Assay (MTT Assay)
Human cancer cell lines (e.g., MCF-7) were seeded in 96-well plates. After 24 hours, the cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds were prepared in a 96-well microtiter plate with Mueller-Hinton broth. A standardized inoculum of the test microorganism was added to each well. The plates were incubated at 37 °C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. The Minimum Bactericidal Concentration (MBC) was determined by subculturing the contents of the wells with no visible growth onto agar plates. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.[5]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Male Wistar rats were randomly divided into groups. The test compounds, vehicle, or a standard drug (e.g., indomethacin) were administered intraperitoneally 30 minutes before the sub-plantar injection of carrageenan into the right hind paw. The paw volume was measured at different time intervals after carrageenan injection using a plethysmograph. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.[6]
Visualizing the Synthetic Pathways
The synthesis of these bioactive molecules often involves key chemical transformations. The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis of derivatives from this compound.
Caption: General workflow for Suzuki cross-coupling reaction.
Caption: General workflow for nucleophilic aromatic substitution.
References
- 1. This compound | C5H3BrN2O2 | CID 2762920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Bromo-3-nitropyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Bromo-3-nitropyridine with a key isomer, 3-Bromo-4-nitropyridine, focusing on their applications in pivotal organic synthesis reactions. The selection of the correct bromonitropyridine isomer is critical for directing reaction pathways and achieving desired product yields, particularly in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This document presents a comparative analysis based on available experimental data to inform synthetic strategy and reagent selection.
Certificate of Analysis: Typical Specifications
A Certificate of Analysis (CoA) for this compound typically outlines the following specifications, ensuring the quality and purity of the reagent for reproducible experimental results.
| Parameter | Typical Specification |
| Appearance | Light yellow to yellow solid |
| Purity (by NMR/GC) | ≥95% to ≥99% |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | ~202.99 g/mol |
| Melting Point | Varies by supplier |
| Storage Conditions | 2-8°C or -20°C, protected from light |
Performance Comparison in Key Synthetic Reactions
The isomeric placement of the bromine and nitro groups on the pyridine ring significantly influences the electrophilicity of the carbon atoms and, consequently, the regioselectivity and rate of reaction. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group (in this case, the bromide ion) on the aromatic ring. The positions ortho and para to the electron-withdrawing nitro group are highly activated.
Comparative Reactivity and Regioselectivity:
For This compound , the bromine atom is ortho to the nitro group. This proximity strongly activates the C4 position for nucleophilic attack.
For its isomer, 3-Bromo-4-nitropyridine , the bromine atom is at the C3 position, which is meta to the C4 nitro group. While the overall ring is electron-deficient, the C3 position is less activated than the ortho or para positions. However, the pyridine nitrogen itself also activates the C2 and C4 positions for nucleophilic attack. In the case of 3-bromo-4-nitropyridine, the bromine is not at a position typically activated by the nitro group for SNAr.
A study on the reaction of 3-Bromo-4-nitropyridine with various amines demonstrated that direct substitution of the bromine atom can occur. Interestingly, the research also reported an unexpected nitro-group migration product, highlighting the complex reactivity of this isomer.[1][2][3][4]
Illustrative Reaction Scheme:
Caption: Comparative SNAr pathways for bromonitropyridine isomers.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The electronic properties of the aryl halide significantly influence the reaction's efficiency. Electron-withdrawing groups on the aryl halide generally increase the rate of the oxidative addition step, which is often rate-limiting.
Comparative Performance:
However, the position of the nitro group relative to the C-Br bond can influence reactivity. For this compound, the ortho nitro group may exert a stronger activating effect on the C-Br bond for oxidative addition to the palladium catalyst.
The following table presents representative, though not directly comparative, experimental data for Suzuki coupling reactions of bromonitropyridines with arylboronic acids.
Table of Representative Suzuki Coupling Reactions:
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-85 (expected) |
| 3-Bromo-4-nitropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | ~60-80 (expected) |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | 6 | >80[5] |
Note: The yields for the bromonitropyridines are estimated based on typical Suzuki coupling reactions of activated aryl bromides, as specific comparative data was not found. The data for 4-bromonitrobenzene is included as a reference for a similar activated system.
Experimental Workflow for Comparative Reactivity Analysis:
Caption: General workflow for comparing Suzuki coupling reactivity.
Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a bromonitropyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Deionized Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture of toluene, ethanol, and water. The solvent mixture should be degassed prior to use by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Conclusion
The choice between this compound and its isomers is a critical decision in synthetic planning. For nucleophilic aromatic substitution, this compound is expected to be more reactive at the bromine-bearing carbon due to the ortho activating nitro group. In contrast, 3-Bromo-4-nitropyridine may exhibit more complex reactivity, including the potential for rearrangement. For Suzuki-Miyaura cross-coupling, both isomers are activated substrates, though subtle differences in reactivity may arise from the position of the nitro group. The experimental data, while not directly comparative in all cases, suggests that both isomers are viable substrates for these important transformations. Researchers should select the isomer that best fits the desired substitution pattern and consider the potential for side reactions, particularly with 3-Bromo-4-nitropyridine. The provided protocols and diagrams serve as a foundation for further investigation and optimization in the synthesis of novel pyridine-containing molecules.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration [chooser.crossref.org]
- 4. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Identifying 4-Bromo-3-nitropyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of isomers are critical in drug development and chemical research, where the specific substitution pattern on a molecule can dramatically alter its biological activity and physicochemical properties. This guide provides a comprehensive comparison of key analytical methods for identifying 4-bromo-3-nitropyridine and its positional isomers. We will delve into the principles and expected outcomes of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by available experimental and predicted data.
Isomers of Bromo-nitropyridine
The pyridine ring can be substituted with one bromo and one nitro group in various positions, leading to several positional isomers. Understanding the distinct properties of each isomer is fundamental to selecting the appropriate analytical technique for their separation and identification. The primary isomers of interest include:
-
2-Bromo-3-nitropyridine
-
2-Bromo-4-nitropyridine
-
2-Bromo-5-nitropyridine
-
3-Bromo-2-nitropyridine
-
3-Bromo-4-nitropyridine
-
3-Bromo-5-nitropyridine
-
4-Bromo-2-nitropyridine
-
This compound (the target compound)
-
5-Bromo-2-nitropyridine
-
5-Bromo-3-nitropyridine
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening. The following sections compare the utility of HPLC, GC-MS, and NMR spectroscopy for the analysis of bromo-nitropyridine isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating isomers based on their differential partitioning between a stationary phase and a mobile phase. The polarity of the isomers, influenced by the positions of the bromo and nitro groups, is the primary factor governing their retention times.
Data Presentation: HPLC
| Isomer | Predicted Polarity | Predicted Reversed-Phase Elution Order |
| 4-Bromo-2-nitropyridine | High | Early |
| 2-Bromo-4-nitropyridine | High | Early |
| This compound | Intermediate | Middle |
| 2-Bromo-3-nitropyridine | Intermediate | Middle |
| 3-Bromo-4-nitropyridine | Intermediate | Middle |
| 5-Bromo-3-nitropyridine | Intermediate | Middle |
| 3-Bromo-2-nitropyridine | Lower | Late |
| 2-Bromo-5-nitropyridine | Lower | Late |
| 3-Bromo-5-nitropyridine | Lower | Late |
| 5-Bromo-2-nitropyridine | Lower | Late |
Note: This table presents a predicted elution order based on general principles of chromatography. Actual retention times will depend on the specific experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates isomers based on their volatility and boiling points, followed by mass analysis which provides information about the molecular weight and fragmentation patterns.
Expected Elution Order: In GC, compounds with lower boiling points elute earlier. The boiling points of the bromo-nitropyridine isomers are expected to be similar, but subtle differences arising from intermolecular forces can allow for their separation.
Mass Spectrometry Fragmentation: Electron impact (EI) ionization in GC-MS will lead to characteristic fragmentation patterns. All isomers will exhibit a molecular ion peak (M+) corresponding to their molecular weight (approximately 202.99 g/mol ), with a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity). The fragmentation patterns, involving the loss of NO2, Br, or other fragments, will differ based on the stability of the resulting fragment ions, which is influenced by the substitution pattern.
Data Presentation: GC-MS
| Isomer | Predicted Boiling Point Trend | Key Mass Fragments (m/z) |
| 2-Bromo-3-nitropyridine | - | M+, [M-NO2]+, [M-Br]+, pyridine fragments |
| 2-Bromo-4-nitropyridine | - | M+, [M-NO2]+, [M-Br]+, pyridine fragments |
| 2-Bromo-5-nitropyridine | - | M+, [M-NO2]+, [M-Br]+, pyridine fragments |
| 3-Bromo-2-nitropyridine | - | M+, [M-NO2]+, [M-Br]+, pyridine fragments |
| 3-Bromo-4-nitropyridine | - | M+, [M-NO2]+, [M-Br]+, pyridine fragments |
| 3-Bromo-5-nitropyridine | - | M+, [M-NO2]+, [M-Br]+, pyridine fragments |
| 4-Bromo-2-nitropyridine | - | M+, [M-NO2]+, [M-Br]+, pyridine fragments |
| This compound | - | M+, [M-NO2]+, [M-Br]+, pyridine fragments |
| 5-Bromo-2-nitropyridine | - | M+, [M-NO2]+, [M-Br]+, pyridine fragments |
| 5-Bromo-3-nitropyridine | - | M+, [M-NO2]+, [M-Br]+, pyridine fragments |
Note: Specific boiling points and fragmentation patterns require experimental determination under consistent conditions. The table indicates the expected major fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for the unambiguous identification of isomers by providing detailed information about the chemical environment of each proton on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the bromo and nitro substituents.
Expected Chemical Shifts: The electron-withdrawing nature of the nitro group and the electronegativity of the bromine atom will deshield the adjacent protons, causing them to resonate at a higher chemical shift (downfield). The specific substitution pattern of each isomer will result in a unique set of chemical shifts and coupling patterns for the three protons on the pyridine ring, allowing for their differentiation.
Data Presentation: ¹H NMR
| Isomer | Predicted ¹H NMR Chemical Shift Ranges (ppm) and Coupling Patterns |
| 2-Bromo-3-nitropyridine | Three distinct signals in the aromatic region, with protons adjacent to the nitro and bromo groups shifted downfield. |
| 2-Bromo-5-nitropyridine | Three distinct signals, with the proton at C6 expected to be significantly downfield. |
| 3-Bromo-2-nitropyridine | Three distinct signals, with protons at C4 and C6 being most affected. |
| 3-Bromo-4-nitropyridine | Three distinct signals, with protons at C2 and C5 showing significant downfield shifts. |
| 4-Bromo-2-nitropyridine | Three distinct signals, with protons at C3 and C5 being deshielded. |
| This compound | Three distinct signals, with protons at C2 and C5 being significantly downfield. |
| 5-Bromo-2-nitropyridine | Three distinct signals, with the proton at C6 being highly deshielded. |
| 5-Bromo-3-nitropyridine | Three distinct signals, with protons at C2, C4, and C6 each having a unique chemical shift. |
Note: This table provides a qualitative prediction. Specific chemical shifts and coupling constants need to be determined experimentally.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for each technique.
HPLC Method Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
GC-MS Method Protocol
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for 5-10 minutes.
-
Injection: Split or splitless injection at an injector temperature of 250 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
¹H NMR Spectroscopy Protocol
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Concentration: Approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.
-
Parameters: Standard ¹H NMR acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
Mandatory Visualization
The following diagrams illustrate the workflow for isomer identification and a decision-making process for selecting the appropriate analytical method.
Caption: General workflow for the identification of bromo-nitropyridine isomers.
Caption: Decision tree for selecting an analytical method for bromo-nitropyridine isomers.
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various substituted pyridines, 4-Bromo-3-nitropyridine serves as a versatile building block, allowing for the introduction of a wide array of molecular fragments through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom significantly influences the reactivity of the C-Br bond, making the choice of an appropriate catalyst system critical for achieving high yields and selectivity.
This guide provides a comparative overview of various catalyst systems for several key cross-coupling reactions of this compound and structurally similar bromo-nitroaryl substrates. The data presented herein is compiled from various studies and serves as a reference for catalyst selection and reaction optimization.
Data Presentation: Comparative Performance of Catalysts
The following tables summarize the performance of different catalyst systems in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi cross-coupling reactions involving this compound or analogous electron-deficient aryl bromides.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | >90 | A standard and often effective catalyst for various aryl bromides.[1][2] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 90-100 | 12-16 | 88-96 | Effective for a range of substrates, including heteroaryl bromides.[3][4] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 1-4 | 90-98 | Bulky, electron-rich phosphine ligands like SPhos can provide high yields under milder conditions.[2][4] |
| Pd/C | None | K₂CO₃ | Isopropyl Alcohol | 70-120 | 10 | 69 | A heterogeneous catalyst that offers advantages in terms of catalyst recovery and reuse.[5] |
Table 2: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / XPhos | CuI | XPhos | Et₃N | MeCN | 110 | 98 | Highly effective for electron-deficient pyrazole substrates, suggesting applicability to nitropyridines.[6] |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Piperidine | DMF | RT-80 | 85-95 | A classic catalyst system for Sonogashira couplings.[4] |
| [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | TMP | DMSO | RT | up to 97 | An air-stable, monoligated precatalyst enabling copper-free Sonogashira reactions at room temperature.[7] |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | DMF | 100 | - | A commonly used catalyst system, though higher temperatures may be required.[6][8] |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | Bidentate phosphine ligands are effective for a broad range of amines.[4][9] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | 12-24 | 85-98 | Sterically hindered, electron-rich ligands are often crucial for high efficiency.[4][10] |
| Pd(I) Dimer / DavePhos | DavePhos | KOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | - | Pd(I) dimer precatalysts have shown high activity in amination reactions.[10] |
| RuPhos-precatalysts | RuPhos | LiHMDS | - | - | - | - | Effective for C,N-cross coupling of unprotected 3-halo-2-aminopyridines.[11] |
Table 4: Other Cross-Coupling Reactions (Heck, Stille, Negishi)
These reactions offer alternative routes for C-C bond formation with different organometallic reagents.
| Reaction | Catalyst System | Ligand | Additive/Base | Solvent | Temp. (°C) | Observations |
| Heck | Pd(OAc)₂ | PPh₃ | NEt₃ | DMF or NMP | 100-140 | Facilitates the coupling of aryl halides with alkenes.[12][13] |
| Stille | Pd(dppf)Cl₂·DCM | dppf | CuI, LiCl | DMF | 40 | Couples organostannanes with halides under mild conditions.[14][15] |
| Negishi | Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | - | - | - | Nickel catalysts are also effective for Negishi couplings.[16][17] |
| Negishi | Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | - | - | - | A general method for palladium-catalyzed Negishi cross-coupling of aryl bromides.[17] |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv.).[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).[2]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[2]
-
Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a reaction tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the copper(I) co-catalyst (e.g., CuI) if applicable.[6]
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Seal the tube and evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF or MeCN) and the base (e.g., Et₃N, 2.0 equiv.).[6]
-
Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) for the indicated time.[6]
-
After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is typically performed by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried reaction tube equipped with a magnetic stir bar, charge the palladium precatalyst (e.g., Pd(I) dimer, 0.5-1.0 mol%), the ligand (e.g., DavePhos, 0.5 mol%), and the base (e.g., KOtBu, 1.4 equiv.).[10]
-
Add this compound (1.0 equiv.).
-
Seal the vial with a PTFE septum cap and evacuate and backfill with an inert gas three times.[10]
-
Add the amine (1.4 equiv.) and the anhydrous solvent (e.g., 1,4-dioxane) via syringe.[10]
-
Heat the rapidly stirring reaction mixture to the desired temperature (e.g., 80-100 °C) for the specified time.[10]
-
After the reaction is complete, cool to room temperature, and dilute with an organic solvent for analysis or work-up.
-
The product is typically isolated and purified using standard techniques such as extraction and chromatography.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for a palladium-catalyzed cross-coupling reaction and the logical relationship between different types of coupling reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical relationship of cross-coupling reactions for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling [organic-chemistry.org]
Validating the Molecular Structure of 4-Bromo-3-nitropyridine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive confirmation of a molecule's three-dimensional structure is paramount in chemical research and drug development. While X-ray crystallography stands as the gold standard for structural elucidation, providing unambiguous atomic coordinates, its application is contingent on the ability to grow a suitable single crystal. In instances where this is not feasible, a combination of other powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides the necessary evidence to confidently validate a chemical structure.
Data Presentation: A Comparative Analysis
The following tables summarize the expected and observed quantitative data from various analytical techniques used to characterize 4-Bromo-3-nitropyridine.
Table 1: X-ray Crystallography Data (Hypothetical)
As no public crystal structure is available, this table outlines the typical parameters that would be reported from a single-crystal X-ray diffraction experiment.
| Parameter | Expected Value/Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths (e.g., C-Br, C-N, N-O) | Precise values in Å | Confirms connectivity and bond order. |
| Bond Angles (e.g., C-C-N, O-N-O) | Precise values in ° | Defines the geometry around each atom. |
| Torsion Angles | Precise values in ° | Describes the conformation of the molecule. |
Table 2: NMR Spectroscopy Data for this compound
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.
| Technique | Observed/Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.9 (d) | Doublet | H-2 |
| ~8.6 (d) | Doublet | H-6 | |
| ~7.6 (dd) | Doublet of doublets | H-5 | |
| ¹³C NMR | ~155 | Singlet | C-6 |
| ~152 | Singlet | C-2 | |
| ~145 | Singlet | C-3 (bearing NO₂) | |
| ~125 | Singlet | C-5 | |
| ~118 | Singlet | C-4 (bearing Br) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Table 3: Mass Spectrometry Data for this compound
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Technique | m/z Value | Relative Intensity | Assignment |
| EI-MS | 202/204 | ~1:1 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 172/174 | Variable | [M-NO]⁺ | |
| 156/158 | Variable | [M-NO₂]⁺ | |
| 77 | Variable | [C₅H₃N]⁺ |
Table 4: IR Spectroscopy Data for this compound
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1580, 1470 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1050 | Medium | C-Br stretch |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Crystallography (General Protocol)
-
Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). Other methods like vapor diffusion or cooling crystallization could also be employed.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H NMR Spectroscopy: The sample is placed in the NMR spectrometer. A standard one-dimensional proton NMR spectrum is acquired. The chemical shifts, multiplicity (splitting pattern), and integration of the signals are analyzed.
-
¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired. Typically, a proton-decoupled spectrum is obtained to simplify the signals to singlets for each unique carbon atom.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI). Electron ionization (EI) is common for volatile compounds.
-
Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the sample, causing fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The sample is placed in the sample compartment of an FTIR spectrometer. An infrared beam is passed through the sample.
-
Spectrum Generation: The detector measures the amount of light that passes through the sample at each wavenumber. The resulting data is transformed into an IR spectrum, which plots absorbance or transmittance as a function of wavenumber.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of structural validation.
Caption: Workflow for the structural validation of a small molecule.
Caption: Logical relationship of analytical data for structure confirmation.
A Comparative Guide to Alternatives for 4-Bromo-3-nitropyridine in Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-nitropyridine is a versatile building block in organic synthesis, prized for its dual reactivity. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions. However, the selection of the optimal starting material is crucial for reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of this compound and its alternatives in key synthetic transformations, supported by experimental data and detailed protocols.
Key Synthetic Applications and a Comparison of Alternatives
The primary applications of 4-halo-3-nitropyridines and their analogs can be categorized into three main reaction types: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The choice of the halogen (or pseudohalogen) on the pyridine ring significantly impacts the outcome of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the nitro group at the 3-position effectively delocalizes the negative charge of the Meisenheimer intermediate, facilitating the displacement of the leaving group at the 4-position.[1][2] The reactivity of the leaving group in SNAr reactions on electron-deficient aromatic systems follows a trend that is inverted compared to SN2 reactions.[1][3]
General Reactivity Trend for Leaving Groups in SNAr: F > Cl ≈ Br > I
This trend is attributed to the rate-determining step being the initial nucleophilic attack on the aromatic ring, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[2][3][4]
Table 1: Comparison of Halogenated 3-Nitropyridines in SNAr Reactions
| Substrate | Leaving Group | Typical Nucleophiles | Relative Reactivity | Typical Yields |
| 4-Fluoro-3-nitropyridine | F | Amines, Alkoxides, Thiolates | Highest | Good to Excellent |
| 4-Chloro-3-nitropyridine | Cl | Amines, Alkoxides | Moderate | Good |
| This compound | Br | Amines, Alkoxides | Moderate | Good |
| 4-Iodo-3-nitropyridine | I | - | Lowest | Moderate |
Note: Yields are highly dependent on the specific nucleophile and reaction conditions.
While fluoro derivatives are the most reactive, chloro and bromo analogs often provide a good balance of reactivity and cost-effectiveness. A study on the reaction of 3-bromo-4-nitropyridine with amines has shown that in addition to the expected substitution product, a nitro-group migration can occur, leading to isomeric products.[5][6][7] This highlights the importance of careful reaction optimization and characterization when working with these systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In this context, the halogen atom on the 3-nitropyridine ring is displaced. The established reactivity trend for halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions is the reverse of that in SNAr.[8][9]
General Reactivity Trend for Leaving Groups in Suzuki-Miyaura Coupling: I > Br > OTf > Cl
Table 2: Comparison of 4-Substituted-3-nitropyridines in Suzuki-Miyaura Coupling
| Substrate | Leaving Group | Typical Catalyst System | Relative Reactivity | Typical Yields |
| 4-Iodo-3-nitropyridine | I | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Highest | Excellent |
| This compound | Br | Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos | High | Good to Excellent |
| 4-(Triflyloxy)-3-nitropyridine | OTf (Triflate) | Pd(OAc)₂/PCy₃, Pd(PPh₃)₄ | Moderate to High | Good |
| 4-Chloro-3-nitropyridine | Cl | Pd₂(dba)₃/t-Bu₃P, PEPPSI-IPr | Moderate | Moderate to Good |
Note: Yields are highly dependent on the boronic acid/ester, catalyst, ligand, base, and solvent system.
For Suzuki couplings, 4-iodo-3-nitropyridine would be the most reactive substrate, followed by the bromo and triflate derivatives. While chloro-substituted pyridines are generally less reactive, advancements in catalyst systems with bulky, electron-rich phosphine ligands have significantly improved their utility in these transformations.[10]
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination relies on a palladium-catalyzed cycle where the reactivity of the halide or pseudohalide is a key factor.[11][12] The reactivity trend generally mirrors that of the Suzuki coupling.
General Reactivity Trend for Leaving Groups in Buchwald-Hartwig Amination: I > Br > OTf > Cl
Table 3: Comparison of 4-Substituted-3-nitropyridines in Buchwald-Hartwig Amination
| Substrate | Leaving Group | Typical Catalyst System | Relative Reactivity | Typical Yields |
| 4-Iodo-3-nitropyridine | I | Pd₂(dba)₃/BINAP | Highest | Excellent |
| This compound | Br | Pd₂(dba)₃/XPhos, Pd(OAc)₂/DavePhos | High | Good to Excellent |
| 4-(Triflyloxy)-3-nitropyridine | OTf (Triflate) | Pd(OAc)₂/BINAP | Moderate to High | Good |
| 4-Chloro-3-nitropyridine | Cl | Pd₂(dba)₃/t-BuBrettPhos, [Pd(allyl)Cl]₂/TrixiePhos | Moderate | Moderate to Good |
Note: Yields are highly dependent on the amine, catalyst, ligand, base, and solvent system.
Again, iodo and bromo derivatives are generally more reactive than their chloro counterparts. However, the choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides and sterically hindered amines.[13][14]
Experimental Protocols
The following are representative experimental protocols for the key transformations discussed.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-3-nitropyridine with an Amine
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
4-Chloro-3-nitropyridine
-
Amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 4-chloro-3-nitropyridine (1.0 eq.), the amine (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add DMF as the solvent.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is based on standard conditions for Suzuki couplings of bromopyridines.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Pd(PPh₃)₄
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane and Water
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C with stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol is a general procedure and the choice of ligand and base is crucial.[15]
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous, degassed toluene.
-
Heat the mixture at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic utility of 4-substituted-3-nitropyridines.
Caption: Synthetic routes from 4-substituted-3-nitropyridines.
Caption: A two-step synthetic workflow.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-3-nitropyridine: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-3-nitropyridine, a halogenated nitroaromatic compound. Adherence to these procedures is critical for ensuring a secure and compliant laboratory environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause significant skin and eye irritation. Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles, must be worn at all times.
In the event of a spill, evacuate the immediate area and prevent the spread of the material. Use an inert absorbent material to contain the spill and collect all contaminated materials, including PPE, into a clearly labeled, sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.
Quantitative Data for Safe Handling
A summary of key physical and chemical properties of this compound is provided below to inform safe handling and storage practices.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | 202.99 g/mol [1] |
| Appearance | Pale-yellow to Yellow-brown Solid |
| Storage Temperature | Refrigerator |
Step-by-Step Disposal Procedure
The regulated and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. In-laboratory chemical neutralization or degradation is not advised due to the potential for uncontrolled reactions and the generation of other hazardous byproducts.
1. Waste Segregation:
-
Designate a specific, robust, and clearly labeled waste container for "Halogenated Organic Solids."
-
It is crucial to not mix this compound waste with non-halogenated chemical waste.[2] Mixing different waste streams can lead to dangerous reactions and complicates the disposal process.[2]
2. Containerization:
-
Collect all waste materials containing this compound, including residual product, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, in the designated container.
-
The container should be made of a chemically resistant material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.
3. Labeling:
-
The waste container must be immediately and clearly labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste and the date of accumulation.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.
5. Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
-
Follow all institutional and regulatory procedures for waste manifest and pickup.
6. Empty Container Disposal:
-
Empty containers that once held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Bromo-3-nitropyridine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is toxic if swallowed, in contact with skin, or if inhaled.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The recommended PPE for handling this compound is detailed below.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves. For example, a nitrile inner glove and a Viton™ or butyl rubber outer glove. | Nitrile gloves offer splash protection but have shown breakthrough times of less than an hour with similar chlorinated aromatic compounds.[1][2] Viton™ gloves have demonstrated no permeation for at least four hours with similar compounds, offering a higher level of protection for extended handling.[1][2] |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a risk of splashing. | To protect the eyes from dust particles and potential splashes of the chemical. |
| Body Protection | A lab coat, buttoned, with tight-fitting cuffs. For larger quantities or when there is a significant risk of contamination, a disposable chemical-resistant suit is recommended. | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the powder outside of a fume hood. | To prevent inhalation of the toxic dust particles. |
Note: Always inspect gloves for any signs of degradation or puncture before use.
Operational Plan for Handling this compound
A systematic approach is necessary to safely handle this compound. The following step-by-step protocol outlines the procedure from preparation to the completion of work.
Experimental Workflow for Handling this compound
Step-by-Step Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards and emergency procedures.
-
Don Appropriate PPE: Put on all required PPE as detailed in Table 1.
-
Prepare Workspace: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Use a tared, sealed container to weigh the compound to prevent dispersal of dust.
-
Carefully transfer the weighed compound to the reaction vessel within the fume hood.
-
-
Perform Reaction: Conduct the experimental procedure, ensuring the reaction apparatus is secure and properly ventilated.
-
Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol) and then soap and water.
-
Doff and Dispose of PPE: Remove PPE in a manner that avoids contaminating yourself. Disposable PPE should be placed in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Step-by-Step Disposal Protocol:
-
Waste Segregation: It is imperative to segregate halogenated waste from non-halogenated waste streams. Do not mix this compound waste with other types of chemical waste.
-
Solid Waste Collection:
-
Place excess this compound, contaminated spill cleanup materials, and disposable labware into a clearly labeled, sealed container designated for "Halogenated Solid Waste."
-
-
Liquid Waste Collection:
-
Collect any solutions containing this compound in a separate, sealed, and clearly labeled container for "Halogenated Liquid Waste."
-
-
Contaminated PPE:
-
Dispose of all used PPE, including gloves, lab coats, and bench paper, in the designated "Halogenated Solid Waste" container.
-
-
Container Management:
-
Ensure all waste containers are in good condition, compatible with the chemical, and are kept closed except when adding waste.
-
Label containers with the full chemical name and hazard pictograms.
-
-
Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
By adhering to these detailed safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
